Product packaging for 2-(4-Fluorobenzyl)cyclohexanone(Cat. No.:CAS No. 162511-02-6)

2-(4-Fluorobenzyl)cyclohexanone

Cat. No.: B2886940
CAS No.: 162511-02-6
M. Wt: 206.26
InChI Key: XNPGRZDZXFLUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Fluorobenzyl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring substituted with a 4-fluorobenzyl group. As a fluorinated ketone, it serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for exploring structure-activity relationships and developing novel molecular entities. Fluoro-substituted aromatic rings are a common motif in pharmaceutical agents, and the ketone functional group offers a reactive handle for further chemical modifications, such as reductions to alcohols or conversions to other functional groups. Compounds with structural similarities, such as 2-(4-Fluorobenzoyl)cyclohexan-1-one, are known in chemical databases, highlighting the research interest in such fluorinated cyclohexane derivatives . The core cyclohexanone structure is a well-studied moiety with established thermochemical properties, including standard enthalpy of formation and vapor pressure data, which can inform reaction design and purification processes . In a laboratory setting, the ketone group can be identified and characterized using classical qualitative tests like the 2,4-dinitrophenylhydrazine (DNPH) test, which is a standard method for carbonyl detection . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15FO B2886940 2-(4-Fluorobenzyl)cyclohexanone CAS No. 162511-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPGRZDZXFLUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorobenzyl)cyclohexanone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the physicochemical properties of 2-(4-Fluorobenzyl)cyclohexanone. However, a thorough literature search did not yield specific experimental data for this exact compound. Therefore, this guide presents available data for structurally related analogs, namely 2-(4-fluorophenyl)cyclohexanone and 2,6-bis(4-fluorobenzylidene)cyclohexanone , to provide valuable insights for researchers, scientists, and drug development professionals. The structural differences between the target compound and its analogs are highlighted for clarity.

Introduction to this compound and Its Analogs

This compound belongs to the family of substituted cyclohexanones, which are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorinated benzyl group is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Due to the limited availability of data for the target compound, this guide focuses on the characterization of two closely related analogs.

Structural Relationships:

The key structural difference lies in the linker between the phenyl ring and the cyclohexanone core. In the target compound, a methylene bridge separates the phenyl ring from the cyclohexanone. In 2-(4-fluorophenyl)cyclohexanone, the phenyl ring is directly attached to the cyclohexanone. 2,6-bis(4-fluorobenzylidene)cyclohexanone features two fluorobenzylidene groups attached to the cyclohexanone ring.

G This compound This compound 2-(4-fluorophenyl)cyclohexanone 2-(4-fluorophenyl)cyclohexanone This compound->2-(4-fluorophenyl)cyclohexanone Direct Phenyl Attachment 2,6-bis(4-fluorobenzylidene)cyclohexanone 2,6-bis(4-fluorobenzylidene)cyclohexanone This compound->2,6-bis(4-fluorobenzylidene)cyclohexanone Two Substituted Groups

Figure 1: Structural relationship between the target compound and its analogs.

Physicochemical Properties

The following tables summarize the available physicochemical data for the two analog compounds. No experimental data was found for this compound.

Table 1: Physicochemical Properties of 2-(4-fluorophenyl)cyclohexanone
PropertyValueReference
Molecular FormulaC₁₂H₁₃FO[1]
Molecular Weight192.23 g/mol [1]
Melting Point56-59 °C[1]
Boiling Point115 °C at 0.2 mmHg[1]
Table 2: Computed Physicochemical Properties of 2,6-bis(4-fluorobenzylidene)cyclohexanone
PropertyValueReference
Molecular FormulaC₂₀H₁₆F₂O[2]
Molecular Weight310.3 g/mol [2]
XLogP35.3[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count2[2]
Exact Mass310.11692145 Da[2]
Monoisotopic Mass310.11692145 Da[2]

Experimental Protocols

Due to the absence of specific experimental protocols for this compound, a representative synthesis protocol for the closely related analog, 2-(4-fluorophenyl)cyclohexanone, is provided below.

Synthesis of 2-(p-fluorophenyl)-cyclohexanone[1]

This synthesis involves a Grignard reaction between the Grignard reagent of p-fluorobromobenzene and 2-chlorocyclohexanone.

Materials:

  • p-Fluorobromobenzene (210 g)

  • Magnesium turnings (29.1 g)

  • Anhydrous ether (850 ml)

  • 2-Chlorocyclohexanone (158.4 g)

  • Anhydrous benzene (800 ml)

  • Hydrochloric acid

  • Water

  • Hexane (for recrystallization)

Procedure:

  • Grignard Reagent Preparation: The Grignard reagent is prepared by adding a solution of 210 g of p-fluorobromobenzene in 800 ml of anhydrous ether to 29.1 g of magnesium turnings in 50 ml of ether.

  • Grignard Reaction: The prepared Grignard reagent is added, with cooling to maintain the reaction temperature below 15°C, to a solution of 158.4 g of 2-chlorocyclohexanone in 800 ml of anhydrous benzene.

  • Reaction Stirring and Reflux: The reaction mixture is stirred at 25°C for 18 hours. The ether is then distilled off, and the resulting benzene solution is refluxed for 24 hours.

  • Work-up: The reaction mixture is poured into a mixture of 1 liter of water and 200 ml of hydrochloric acid and then extracted with ether.

  • Purification: After evaporation of the ether, the residue is distilled to yield the product. The product solidifies on standing and is recrystallized from hexane.

Yield: 117 g (51%) Boiling Point: 115 °C (at 0.2 mm) Melting Point: 56°-59° C

G cluster_synthesis Synthesis Workflow Start Start Grignard_Reagent Prepare Grignard Reagent (p-fluorobromobenzene + Mg) Start->Grignard_Reagent Grignard_Reaction React with 2-chlorocyclohexanone (<15°C) Grignard_Reagent->Grignard_Reaction Stirring_Reflux Stir at 25°C (18h) Reflux in benzene (24h) Grignard_Reaction->Stirring_Reflux Workup Acidic Workup (HCl/Water) Stirring_Reflux->Workup Extraction Ether Extraction Workup->Extraction Purification Distillation & Recrystallization (Hexane) Extraction->Purification Product 2-(4-fluorophenyl)cyclohexanone Purification->Product

Figure 2: Synthesis workflow for 2-(4-fluorophenyl)cyclohexanone.

Spectral Data

While no specific spectral data for this compound was found, general characteristics of related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For this compound, one would expect to see signals corresponding to the protons on the cyclohexanone ring, the methylene bridge, and the fluorinated aromatic ring. The protons on the carbon alpha to the carbonyl group would be deshielded. The aromatic protons would likely show a characteristic splitting pattern for a para-substituted benzene ring.

  • ¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon (typically in the range of 200-220 ppm). Signals for the carbons of the cyclohexanone ring, the methylene bridge, and the aromatic ring would also be present. The carbon attached to the fluorine atom would show a large C-F coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aliphatic and aromatic portions, and C-F stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the benzylic position and within the cyclohexanone ring.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, various derivatives of cyclohexanone have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 4-fluorobenzyl group could potentially enhance these activities by increasing cell membrane permeability and metabolic stability. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide provides an overview of the anticipated physicochemical properties of this compound based on the available data for its close structural analogs. While experimental data for the target compound is currently lacking in the public domain, the information presented here on related compounds offers a valuable starting point for researchers. The synthesis protocol and general spectral characteristics discussed can guide future experimental work on this and similar molecules. Further investigation is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

2-(4-Fluorobenzyl)cyclohexanone CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a substituted cyclic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexanone core and a fluorinated benzyl moiety, suggests potential for biological activity. The presence of the fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. This document provides a theoretical framework for the synthesis, characterization, and potential properties of this compound.

Chemical Structure and Properties

The proposed structure of this compound consists of a cyclohexanone ring substituted at the alpha-position with a 4-fluorobenzyl group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₅FO
Molecular Weight 206.26 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water (predicted)

Proposed Synthesis: α-Alkylation of Cyclohexanone

A common and effective method for the synthesis of 2-substituted cyclohexanones is the alkylation of a cyclohexanone enolate with an appropriate alkyl halide. The proposed synthesis of this compound would involve the reaction of a cyclohexanone enolate with 4-fluorobenzyl bromide.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • 4-Fluorobenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate LDA in situ. After stirring for 30 minutes, add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution at -78 °C, add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Alternative Method: Stork Enamine Synthesis

An alternative approach involves the Stork enamine synthesis, which can offer milder reaction conditions and improved regioselectivity.

Procedure Outline:

  • Enamine Formation: React cyclohexanone with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst with azeotropic removal of water to form the corresponding enamine.

  • Alkylation: Treat the purified enamine with 4-fluorobenzyl bromide. This SN2 reaction results in the formation of an iminium salt.

  • Hydrolysis: Hydrolyze the iminium salt with aqueous acid to yield the desired this compound.

Proposed Analytical Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclohexanone ring, the benzylic methylene protons, and the aromatic protons of the 4-fluorophenyl group. The benzylic protons would likely appear as a multiplet.
¹³C NMR A signal for the carbonyl carbon (~210 ppm), signals for the carbons of the cyclohexanone ring, a signal for the benzylic carbon, and signals for the aromatic carbons, including characteristic C-F coupling.
IR A strong absorption band for the carbonyl (C=O) stretch around 1710 cm⁻¹. Bands corresponding to C-H and C-F stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

Substituted cyclohexanones are versatile scaffolds in medicinal chemistry. The introduction of a 4-fluorobenzyl group can modulate the lipophilicity and metabolic stability of the molecule. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, or anti-microbial agents.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cyclohexanone Cyclohexanone LDA LDA in THF -78 °C cyclohexanone->LDA Deprotonation enolate Cyclohexanone Lithium Enolate LDA->enolate fluorobenzyl_bromide 4-Fluorobenzyl Bromide in THF enolate->fluorobenzyl_bromide Alkylation crude_product Crude Product fluorobenzyl_bromide->crude_product quench Quench with aq. NH4Cl crude_product->quench extraction Extraction with Organic Solvent quench->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product Pure 2-(4-Fluorobenzyl) cyclohexanone chromatography->final_product

Caption: Proposed synthetic workflow for this compound.

The Discovery and Synthesis of Novel Benzylcyclohexanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel benzylcyclohexanone derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. With a focus on their anticancer properties, this document details synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are provided. Visual diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows to facilitate a deeper understanding of this promising scaffold.

Introduction to Benzylcyclohexanone Derivatives

The benzylcyclohexanone core, and particularly its 2,6-bis(benzylidene)cyclohexanone analogs, represents a privileged scaffold in drug discovery. These compounds, which can be considered as constrained analogs of curcumin and chalcones, have garnered significant attention due to their wide range of biological activities. These activities include potent antiproliferative effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial potential. Their synthetic accessibility and the tunability of their physicochemical properties through substitution on the aromatic rings make them an attractive starting point for the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of benzylcyclohexanone derivatives can be broadly categorized into two main approaches: the condensation of cyclohexanone with benzaldehydes to form α,β-unsaturated ketones, and the direct alkylation of cyclohexanone enolates.

Claisen-Schmidt Condensation for 2,6-Bis(benzylidene)cyclohexanone Derivatives

The most prevalent method for synthesizing 2,6-bis(benzylidene)cyclohexanones is the base-catalyzed Claisen-Schmidt (aldol) condensation. This reaction involves the double condensation of a cyclohexanone with two equivalents of a substituted benzaldehyde.

Experimental Protocol: Synthesis of 2,6-bis(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone [1]

  • Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (6.018 mmol) and cyclohexanone (3.009 mmol) in tetrahydrofuran (THF, 2 mL), add concentrated hydrochloric acid (0.2 mL).

  • Reaction Execution: Stir the mixture at room temperature for 2 hours. Subsequently, increase the temperature to 50-60°C and continue stirring for 8 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, add a 1:1 mixture of ethanol and cold water to precipitate the crude product. Filter the mixture using a Büchner funnel. Wash the collected solid with a 3:2 mixture of ethanol and cold water until the pH of the filtrate is neutral (pH 7-8). Dry the resulting powdery residue in an oven to yield the final product.

Enolate Alkylation for Mono-Benzylcyclohexanone Derivatives

For the synthesis of mono-substituted benzylcyclohexanones, the alkylation of a pre-formed cyclohexanone enolate with a benzyl halide is a common strategy. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

Experimental Protocol: Synthesis of 2-Benzylcyclohexanone via Enolate Alkylation (General Procedure)

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise, and stir the mixture for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: To the freshly prepared enolate solution, add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78°C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-benzylcyclohexanone.

Biological Activity and Quantitative Data

Benzylcyclohexanone derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Some derivatives also exhibit inhibitory effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway.

Anticancer Activity: Tubulin Polymerization Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2,6-bis(benzylidene)cyclohexanone derivatives against various cancer cell lines.

Compound IDR Group on Benzylidene RingCancer Cell LineIC50 (µM)Reference
5d 2-nitro (on one ring) & 3-bromo-5-methoxy-4-propoxy (on the other)MDA-MB-231 (Breast)Not explicitly stated, but highest activity in the series[2]
5j 3-nitro (on one ring) & 3-bromo-5-methoxy-4-propoxy (on the other)MCF-7 (Breast)Not explicitly stated, but most potent in the series[2]
DCC 2,6-dichloroColorectal Cancer Cells~10
DFC Furan ring instead of benzeneColorectal Cancer Cells~82
Compound 1g2a 2-phenylacrylonitrile derivativeHCT116 (Colon)0.0059
Compound 1g2a 2-phenylacrylonitrile derivativeBEL-7402 (Liver)0.0078
Anti-inflammatory Activity

Certain benzylidene cyclohexanone analogs have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.

Compound IDR Group on Benzylidene RingTargetIC50 (µM)Reference
2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone 3'-ethoxy, 4'-hydroxyCOX13.53[1]
2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone 3'-Bromo, 4'-methoxyCOX11.56[1]
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone 3',4'-dimethoxyCOX20.52[1]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzylcyclohexanone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies start Reactants: Cyclohexanone & Substituted Benzaldehydes synthesis Claisen-Schmidt Condensation or Enolate Alkylation start->synthesis purification Purification (Recrystallization or Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->screening ic50 Determine IC50 Values screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_compound Active Compounds (Leads) ic50->lead_compound cell_cycle Cell Cycle Analysis (Flow Cytometry) lead_compound->cell_cycle tubulin Tubulin Polymerization Assay lead_compound->tubulin pathway Western Blotting (e.g., for PI3K/Akt pathway proteins) lead_compound->pathway

Caption: General experimental workflow for benzylcyclohexanone derivatives.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many benzylcyclohexanone derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.

tubulin_inhibition cluster_mitosis Mitosis tubulin αβ-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle bch Benzylcyclohexanone Derivative bch->tubulin Binds to Colchicine Site bch->microtubule Inhibits Polymerization g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Some benzylcyclohexanone derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.

pi3k_akt_mtor cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation mtorc1->proliferation survival Cell Survival mtorc1->survival growth Cell Growth mtorc1->growth bch Benzylcyclohexanone Derivative bch->pi3k Inhibits bch->akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of benzylcyclohexanone derivatives can be significantly influenced by the nature and position of substituents on the benzylidene rings. A generalized SAR can be summarized as follows:

Caption: Key structure-activity relationships for benzylcyclohexanone derivatives.

A key finding in the SAR of 2,6-bis(arylidene)cyclohexanones is that electron-withdrawing groups on the aromatic rings generally enhance anti-leukemia activity.[3] Conversely, electron-donating groups tend to decrease this cytotoxic activity.[3] The presence of methoxy and hydroxy groups, as seen in curcumin analogs, is also a recurring feature in many active compounds, suggesting their importance in target binding, potentially through hydrogen bonding.

Conclusion and Future Directions

Benzylcyclohexanone derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. The straightforward synthesis, coupled with the ability to readily modify their structure, allows for extensive exploration of the chemical space to optimize activity and drug-like properties. Future research in this area should focus on:

  • Elucidation of Specific Molecular Targets: While tubulin and the PI3K/Akt pathway are known targets, further studies are needed to identify other interacting proteins and delineate the precise mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Development of Asymmetric Syntheses: For derivatives with chiral centers, the development of stereoselective synthetic routes is crucial, as different enantiomers may exhibit distinct biological activities.

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the anti-inflammatory and antimicrobial activities of these compounds warrant further investigation.

This guide provides a foundational understanding of the discovery and synthesis of novel benzylcyclohexanone derivatives. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of molecules towards clinical applications.

References

Preliminary Biological Screening of 2-(4-Fluorobenzyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 2-(4-Fluorobenzyl)cyclohexanone. Due to the absence of existing biological data for this specific molecule, this document proposes a screening cascade based on the known activities of structurally related cyclohexanone and 4-fluorobenzyl-containing compounds. The proposed screening encompasses in vitro assays for cytotoxicity against various cancer cell lines, antimicrobial activity against a panel of pathogenic bacteria and fungi, and anti-inflammatory potential through the inhibition of key enzymes. This guide provides detailed experimental protocols for the suggested assays, hypothetical data presentation based on analogous compounds, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in designing and executing a thorough preliminary investigation of the therapeutic potential of this compound.

Introduction

Cyclohexanone derivatives are a well-established class of compounds with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The introduction of a 4-fluorobenzyl moiety may further enhance or modify these activities, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. This guide details a proposed initial biological evaluation of this compound to elucidate its potential as a lead compound for drug discovery.

Proposed Screening Strategy

The preliminary biological screening of this compound will be conducted in a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity. The proposed screening will focus on three key areas:

  • Cytotoxicity Screening: To assess the potential of the compound as an anticancer agent.

  • Antimicrobial Screening: To evaluate its efficacy against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Screening: To determine its potential to modulate key inflammatory pathways.

G cluster_0 Compound Synthesis and Characterization cluster_1 Preliminary Biological Screening cluster_2 Hit Identification and Further Studies compound This compound cytotoxicity Cytotoxicity Screening compound->cytotoxicity Test Compound antimicrobial Antimicrobial Screening compound->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Screening compound->anti_inflammatory Test Compound hit Hit Identification cytotoxicity->hit antimicrobial->hit anti_inflammatory->hit moa Mechanism of Action Studies hit->moa lead_opt Lead Optimization moa->lead_opt

Figure 1: Proposed workflow for the preliminary biological screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data for this compound, based on reported values for structurally similar compounds. These tables are intended to provide a framework for data analysis and comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MDA-MB-231Breast Cancer15.5
MCF-7Breast Cancer25.2
SK-N-MCNeuroblastoma18.9
HCT-116Colon Cancer32.1
A549Lung Cancer45.8

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and based on values reported for other 2-benzylidenecyclohexanone derivatives.[1][2]

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL) [Hypothetical]
Staphylococcus aureusGram-positive32
Bacillus subtilisGram-positive64
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative>256
Candida albicansFungus64
Aspergillus nigerFungus128

MIC: Minimum Inhibitory Concentration. Data is hypothetical and based on values for various cyclohexanone derivatives.[3][4]

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Target EnzymeInhibition (%) at 10 µM [Hypothetical]IC₅₀ (µM) [Hypothetical]
COX-2658.5
5-LOX5512.3

COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase. Data is hypothetical and based on reported activities of diarylidenecyclohexanone derivatives.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC, HCT-116, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Anti-inflammatory Screening

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-2.

Protocol: A commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) can be used. The general principle involves:

  • Incubating the COX-2 enzyme with the test compound.

  • Adding arachidonic acid to initiate the reaction.

  • Measuring the production of prostaglandin G2, often through a colorimetric or fluorometric method.

  • Calculating the percentage of inhibition relative to a control without the inhibitor.

This assay determines the inhibitory effect of the compound on the 5-LOX enzyme.

Protocol: A commercial 5-LOX inhibitor screening kit (e.g., from Cayman Chemical or BioVision) is recommended. The protocol typically involves:

  • Incubating the 5-LOX enzyme with the test compound.

  • Adding a substrate (e.g., linoleic acid or arachidonic acid).

  • Detecting the product of the enzymatic reaction, usually via a fluorescent or colorimetric probe.

  • Quantifying the inhibition of 5-LOX activity.

Potential Signaling Pathways

Based on the known activities of similar compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of the inflammatory response.[9][10]

G cluster_0 Cytoplasm cluster_1 Nucleus tnf TNF-α ikk IKK tnf->ikk activates ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikk->ikb phosphorylates compound This compound compound->ikk inhibits gene Pro-inflammatory Gene Expression nfkb_nuc->gene induces

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[11][12]

G cluster_0 Signal Transduction Cascade cluster_1 Nuclear Events gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor binds ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc translocates compound This compound compound->raf inhibits? transcription Transcription Factors erk_nuc->transcription activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation regulates

Figure 3: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This technical guide provides a roadmap for the initial biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, will provide valuable preliminary data on the therapeutic potential of this novel compound. Positive results in any of these assays will warrant further investigation, including more extensive in vitro studies, mechanism of action elucidation, and eventual in vivo efficacy and toxicity studies. The provided protocols and hypothetical data serve as a practical resource for researchers embarking on the biological characterization of this and other novel chemical entities.

References

The Ascendant Trajectory of Fluorinated Cyclohexanones: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide explores the burgeoning potential of a specific class of organofluorine compounds: fluorinated cyclohexanones. By leveraging the unique physicochemical properties imparted by fluorine, these compounds are emerging as promising candidates for novel therapeutics and advanced materials. This document will serve as a comprehensive resource, detailing their applications, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental frameworks.

Medicinal Chemistry: A New Frontier in Drug Discovery

The introduction of fluorine atoms into the cyclohexanone scaffold can profoundly influence a molecule's biological activity. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can modulate properties such as lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] These modifications are being exploited to develop new classes of therapeutic agents, particularly in the realms of oncology and virology.

Anticancer Activity

While extensive research on a wide array of fluorinated cyclohexanone derivatives is still nascent, preliminary studies on related α-fluorinated ketones and other cyclic fluorinated compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by biological macromolecules, a mechanism that can lead to cell death.

Table 1: Representative Anticancer Activities of Fluorinated Cyclic Compounds

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcones4'-F-3-OCH3 ChalconeHepG2 (Liver)67.51[3]
Fluorinated Isoflavones7-O-carboxymethyl-4′-fluoroisoflavoneMCF-7 (Breast)13.66[2]
Fluorinated NaphthoquinonesDiethylamide derivativeRPMI-8226 (Leukemia)2.2[4]
Fluorinated IsatinsOrtho-fluoro benzylisatinM-HeLa (Cervical)Moderate Activity[5]
α-FluoroketonesRegioisomer 2HCT116 (Colon)0.34[6]

Note: Data for specific fluorinated cyclohexanones is limited in the public domain. The table presents data from structurally related fluorinated cyclic and α-fluoroketone compounds to illustrate the potential of this chemical class.

Antiviral Activity

The antiviral potential of fluorinated nucleoside analogs is well-established, and the principles of using fluorine to enhance therapeutic efficacy can be extended to other molecular scaffolds, including cyclohexanones.[7] Fluorination can improve the metabolic stability of a compound, increasing its half-life and bioavailability, which are critical parameters for effective antiviral drugs.[7]

While specific data for fluorinated cyclohexanones as antiviral agents is not widely available, the broader class of fluorinated carbocyclic nucleosides, which share a cyclic carbon framework, have shown potent activity against various viruses. For instance, the 2'β-fluoro derivative of a carbocyclic guanosine analogue (C-AFG) has demonstrated extremely potent in vitro activity against Herpes Simplex Virus 1 (HSV-1) and HSV-2, with ID50 values of 0.006 µg/mL and 0.05 µg/mL, respectively.[2]

Enzyme Inhibition and Signaling Pathways

Fluorinated compounds, including α-fluoroketones, are known to act as potent enzyme inhibitors.[8][9] The mechanism often involves the formation of a stable, covalent adduct with a key amino acid residue in the enzyme's active site.[8] For instance, the polarized C-F bond can stabilize the tetrahedral intermediate formed during nucleophilic attack, effectively trapping the enzyme in an inactive state.[8]

Many anticancer and antiviral drugs function by inhibiting specific kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[10] The introduction of fluorine into a kinase inhibitor scaffold can enhance its binding affinity and selectivity. While the specific signaling pathways targeted by fluorinated cyclohexanones are not yet well-defined, a common strategy for kinase inhibitors is to target pathways that are aberrantly activated in disease states.

Below is a generalized diagram of a kinase inhibitor's action on a signaling pathway.

Kinase_Inhibitor_Pathway Generalized Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates & Activates FluorinatedCyclohexanone Fluorinated Cyclohexanone (Kinase Inhibitor) FluorinatedCyclohexanone->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Figure 1: Generalized Kinase Inhibitor Signaling Pathway

Materials Science: Engineering Novel Fluoropolymers

Fluoropolymers are a class of high-performance materials known for their exceptional thermal stability, chemical inertness, low surface energy, and unique electrical properties. These characteristics stem from the high strength of the carbon-fluorine bond. While polymers derived specifically from fluorinated cyclohexanones are not yet widely commercialized, the principles of fluoropolymer chemistry suggest that such materials could offer a unique combination of properties. The incorporation of a cyclic ketone moiety into a fluoropolymer backbone could introduce polarity and potential sites for cross-linking, leading to materials with tailored mechanical and thermal properties.

Table 2: Typical Physical Properties of Fluoropolymers

PropertyValue Range
Thermal StabilityHigh
Chemical ResistanceExcellent
Coefficient of FrictionLow
Dielectric ConstantLow
Water AbsorptionLow
WeatherabilityExcellent

Source:

The synthesis of fluorinated copolymers often involves techniques like reversible deactivation radical polymerization (RDRP), such as RAFT polymerization, which allows for the controlled synthesis of polymers with well-defined structures and molecular weights.

Experimental Protocols

Synthesis of Fluorinated Cyclohexanones

A common method for the synthesis of α-fluorinated ketones is through electrophilic fluorination of an enol or enolate precursor. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose.

General Protocol for α-Fluorination using Selectfluor®:

  • Dissolve the starting cyclohexanone derivative in an appropriate solvent (e.g., acetonitrile).

  • Add Selectfluor® (typically 1.1 to 2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated cyclohexanone.

A specific protocol for the synthesis of 4,4-difluorocyclohexanone involves the hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane with hydrochloric acid.[5]

Protocol for Synthesis of 4,4-Difluorocyclohexanone: [5]

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 2N aqueous solution of hydrochloric acid.

  • Stir the mixture vigorously at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4,4-difluorocyclohexanone.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated cyclohexanone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental and Logical Workflows

The development and evaluation of fluorinated cyclohexanone compounds follow a logical progression from synthesis to biological or material characterization.

Experimental_Workflow General Experimental Workflow for Fluorinated Cyclohexanones cluster_synthesis Synthesis & Characterization cluster_evaluation Application-Specific Evaluation Start Starting Material (Cyclohexanone Derivative) Fluorination Fluorination Reaction (e.g., with Selectfluor®) Start->Fluorination Purification Purification (e.g., Column Chromatography) Fluorination->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological Biological Evaluation (e.g., MTT Assay) Characterization->Biological Material Material Science Evaluation (Polymerization, Property Testing) Characterization->Material Data Data Analysis (IC50, Physical Properties) Biological->Data Material->Data

Figure 2: General Experimental Workflow

Conclusion and Future Outlook

Fluorinated cyclohexanone compounds represent a promising, yet underexplored, class of molecules with significant potential in both medicinal chemistry and materials science. The strategic introduction of fluorine offers a powerful tool to fine-tune molecular properties, leading to the development of novel anticancer agents, antiviral therapies, and high-performance polymers. While the available data specifically on fluorinated cyclohexanones is still emerging, the foundational principles of organofluorine chemistry and the promising results from related compound classes provide a strong rationale for continued investigation. Future research should focus on the synthesis of diverse libraries of fluorinated cyclohexanone derivatives and their systematic evaluation in a range of biological and material science applications. Such efforts are poised to unlock the full potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorobenzyl)cyclohexanone for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry. Its structure, featuring a substituted cyclohexanone ring, is a common motif in biologically active molecules. This guide provides a comprehensive overview of a primary synthetic route to this compound, the Stork enamine alkylation, and explores its potential therapeutic relevance based on the known activities of structurally related molecules.

Synthetic Pathway: The Stork Enamine Reaction

The most common and efficient method for the α-alkylation of ketones like cyclohexanone is the Stork enamine reaction. This method offers high selectivity and avoids issues like polyalkylation that can occur with direct enolate alkylation. The overall process involves three key stages: enamine formation, alkylation, and hydrolysis.

Reaction Scheme

The synthesis of this compound via the Stork enamine reaction can be depicted as follows:

Synthesis_Workflow cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation Step 2: Alkylation cluster_hydrolysis Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) Cyclohexanone->Enamine p-TsOH, Toluene, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt FluorobenzylHalide 4-Fluorobenzyl Halide (e.g., Bromide) FluorobenzylHalide->IminiumSalt FinalProduct This compound IminiumSalt->FinalProduct Aqueous Acid (e.g., HCl) Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Signal Receptor Tyrosine Kinase Receptor GrowthFactor->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation NFkB NF-κB Pathway NFkB->Proliferation Apoptosis Apoptosis TargetMolecule This compound (Hypothetical) TargetMolecule->PI3K TargetMolecule->MAPK TargetMolecule->NFkB TargetMolecule->Apoptosis

Methodological & Application

detailed synthesis protocol for 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-fluorobenzyl)cyclohexanone, a valuable intermediate in organic synthesis and drug discovery. The method described is a robust and widely applicable procedure involving the alkylation of a cyclohexanone enolate with 4-fluorobenzyl bromide. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Substituted cyclohexanones are important structural motifs in a wide range of biologically active molecules and natural products. The introduction of a substituted benzyl group at the 2-position of the cyclohexanone ring provides a versatile scaffold for further chemical modifications. The title compound, this compound, incorporates a fluorinated aromatic ring, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. The synthesis is achieved through the formation of a lithium enolate of cyclohexanone using lithium diisopropylamide (LDA), followed by nucleophilic substitution with 4-fluorobenzyl bromide.

Data Presentation

Table 1: Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CyclohexanoneC₆H₁₀O98.141550.948
DiisopropylamineC₆H₁₅N101.19840.717
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06N/A0.68 (solution)
4-Fluorobenzyl bromideC₇H₆BrF189.0285 @ 15 mmHg[1]1.517 @ 25 °C[1][2]
This compoundC₁₃H₁₅FO206.26(Not available)(Not available)
Table 2: Expected Spectroscopic Data for this compound
SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃)δ ~ 7.20-6.90 (m, 4H, Ar-H), 3.20-2.80 (m, 2H, -CH₂-Ar), 2.50-1.50 (m, 9H, cyclohexanone protons)
¹³C NMR (CDCl₃)δ ~ 212 (C=O), 162 (d, J=245 Hz, C-F), 134 (d, J=3 Hz, C-Ar), 130 (d, J=8 Hz, CH-Ar), 115 (d, J=21 Hz, CH-Ar), 50 (CH-CO), 42 (CH₂-Ar), 35-25 (cyclohexanone CH₂)
IR (neat)~ 2930, 2860 (C-H stretch), 1710 (C=O stretch), 1605, 1510 (C=C aromatic stretch), 1220 (C-F stretch)
Mass Spec. (EI)m/z (%) = 206 (M⁺), 109 (base peak, [FC₆H₄CH₂]⁺)

Note: Expected spectroscopic data is estimated based on the known data for the analogous compound, 2-benzylcyclohexanone, and the expected influence of the fluorine substituent.

Experimental Protocol

This protocol describes the synthesis of this compound via the alkylation of cyclohexanone with 4-fluorobenzyl bromide using LDA as the base.

Materials and Reagents
  • Cyclohexanone (freshly distilled)

  • 4-Fluorobenzyl bromide

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice bath

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Under a positive pressure of nitrogen, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.05 eq).

  • Cool the solution to -10 °C using an ice/salt bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting pale yellow solution at -10 °C for 30 minutes.

Step 2: Formation of the Cyclohexanone Enolate

  • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of freshly distilled cyclohexanone (1.0 eq) in anhydrous THF (20 mL).

  • Add the cyclohexanone solution dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Alkylation

  • Prepare a solution of 4-fluorobenzyl bromide (1.05 eq) in anhydrous THF (20 mL).

  • Add the 4-fluorobenzyl bromide solution dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Reaction Workflow

Synthesis_Workflow cluster_LDA Step 1: LDA Preparation cluster_Enolate Step 2: Enolate Formation cluster_Alkylation Step 3: Alkylation cluster_Purification Step 4: Work-up & Purification Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA Cyclohexanone Cyclohexanone Enolate Cyclohexanone Lithium Enolate Cyclohexanone->Enolate LDA_reagent LDA LDA_reagent->Enolate Fluorobenzyl_Bromide 4-Fluorobenzyl Bromide Product_crude Crude this compound Fluorobenzyl_Bromide->Product_crude Enolate_reagent Enolate Enolate_reagent->Product_crude Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product Product_crude_reagent Crude Product Product_crude_reagent->Workup

Caption: Reaction workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • 4-Fluorobenzyl bromide is a lachrymator and corrosive; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction should be performed under anhydrous conditions, as LDA and n-butyllithium react violently with water.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound. This procedure is a fundamental example of α-alkylation of a ketone and can be adapted for the synthesis of other 2-substituted cyclohexanone derivatives. The resulting product is a versatile intermediate for further synthetic transformations in the development of novel chemical entities.

References

Application Note: 1H and 13C NMR Data for 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-(4-Fluorobenzyl)cyclohexanone. Due to the absence of publicly available experimental spectra for this specific molecule, this application note presents theoretically predicted chemical shifts and coupling constants. These predictions are based on established NMR principles and computational models, offering a valuable reference for researchers working with this or structurally related compounds. A comprehensive, standardized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is also included to guide researchers in obtaining experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values were calculated using commercially available NMR prediction software and are intended to serve as a guideline for spectral analysis.

Structure:

this compound

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.15 - 7.05m2HAr-H
7.00 - 6.90m2HAr-H
3.20dd1H14.0, 4.5CH₂-Ar (geminal)
2.70dd1H14.0, 9.0CH₂-Ar (geminal)
2.60 - 2.50m1HCH-C=O
2.45 - 2.25m2HCH₂ adjacent to C=O
2.10 - 1.95m2HCyclohexane-CH₂
1.85 - 1.60m4HCyclohexane-CH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

Chemical Shift (δ) ppmAssignment
211.5C=O
161.5 (d, ¹JCF = 245 Hz)C-F
135.0 (d, ⁴JCF = 3 Hz)Quaternary Ar-C
130.0 (d, ³JCF = 8 Hz)Ar-CH
115.0 (d, ²JCF = 21 Hz)Ar-CH
50.0CH-C=O
42.0CH₂ adjacent to C=O
35.0CH₂-Ar
32.0Cyclohexane-CH₂
28.0Cyclohexane-CH₂
25.0Cyclohexane-CH₂

Experimental Protocol: NMR Spectroscopy of Small Organic Molecules

This protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

  • 1.1. Weigh approximately 5-10 mg of the solid sample of this compound.

  • 1.2. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1.3. Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1.4. Cap the NMR tube securely.

2. NMR Spectrometer Setup

  • 2.1. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

  • 2.2. Place the sample into the NMR magnet.

  • 2.3. Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • 2.4. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is a critical step to ensure high resolution.

3. ¹H NMR Spectrum Acquisition

  • 3.1. Tuning and Matching: Tune and match the ¹H probe to the correct frequency.

  • 3.2. Pulse Calibration: Determine the 90° pulse width for the proton channel.

  • 3.3. Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • 3.4. Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to identify the chemical shifts.

4. ¹³C NMR Spectrum Acquisition

  • 4.1. Tuning and Matching: Tune and match the ¹³C probe.

  • 4.2. Pulse Calibration: Determine the 90° pulse width for the carbon channel.

  • 4.3. Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0 to 220 ppm).

    • Acquisition Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 to 4096 scans).

  • 4.4. Data Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum using the CDCl₃ triplet (center peak at 77.16 ppm).

    • Perform peak picking.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim H1_acq ¹H Acquisition shim->H1_acq C13_acq ¹³C Acquisition shim->C13_acq H1_proc ¹H Processing H1_acq->H1_proc C13_proc ¹³C Processing C13_acq->C13_proc

Caption: A flowchart illustrating the key stages of an NMR experiment.

Conclusion

The provided predicted ¹H and ¹³C NMR data for this compound serves as a foundational dataset for the identification and characterization of this compound. The detailed experimental protocol offers a robust methodology for researchers to obtain high-quality, reproducible NMR data for this and other small organic molecules, which is essential for unambiguous structure elucidation and purity assessment in drug discovery and development.

Application Note: Mass Spectrometry Analysis of 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the analysis of 2-(4-Fluorobenzyl)cyclohexanone using mass spectrometry. The methodologies provided are tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected fragmentation patterns, sample preparation, and instrumental parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The protocols are designed to ensure accurate identification and characterization of the target analyte.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Its structure, comprising a cyclohexanone ring substituted with a fluorobenzyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for the analysis of such compounds. This note provides detailed protocols for both GC-MS and LC-MS analysis.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound under electron ionization (EI) is predicted to follow established pathways for ketones and aromatic compounds. The molecular ion peak (M+) is expected, although its intensity may vary. Key fragmentation mechanisms include:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group in the cyclohexanone ring are susceptible to cleavage.[1][2] This can result in the loss of various neutral fragments.

  • McLafferty Rearrangement: While less common in cyclic ketones, rearrangement reactions can occur.

  • Benzylic Cleavage: The bond between the cyclohexanone ring and the benzyl group can cleave, leading to the formation of a stable fluorobenzyl cation or a cyclohexanone radical cation.

  • Fluorine-directed Fragmentation: The presence of the fluorine atom on the benzyl ring will influence the fragmentation of the aromatic portion of the molecule.

A table of predicted major fragment ions is provided below.

Table 1: Predicted m/z Values of Major Fragment Ions of this compound

Predicted Fragment Ionm/z (Nominal Mass)Description
[C₁₃H₁₅FO]⁺222Molecular Ion (M⁺)
[C₇H₆F]⁺109Fluorotropylium ion (from benzylic cleavage)
[C₆H₉O]⁺97Cyclohexenone-type fragment (from cleavage within the ring)
[C₅H₆O]⁺82Resulting from retro-Diels-Alder type fragmentation of the cyclohexanone ring
[C₄H₅]⁺53Further fragmentation of the cyclohexanone ring

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

3.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity.

3.2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.1-10 µg/mL).

3.2.2. LC-MS Instrumentation and Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 135 V

Data Analysis

The acquired data should be processed using the instrument's software. For GC-MS, the total ion chromatogram (TIC) will be used to identify the peak corresponding to this compound. The mass spectrum of this peak should be extracted and compared with the predicted fragmentation pattern. For LC-MS, the extracted ion chromatogram (EIC) for the predicted protonated molecule [M+H]⁺ (m/z 223) should be used for identification and quantification.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis Sample Sample Standard Standard Solution Sample->Standard Dilution Serial Dilution Standard->Dilution Chromatography Chromatographic Separation (GC/LC) Dilution->Chromatography Ionization Ionization (EI/ESI) Chromatography->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Spectral Extraction DataAcquisition->PeakIntegration LibrarySearch Library Search & Fragmentation Analysis PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for mass spectrometry analysis.

Conclusion

The protocols described in this application note provide a robust framework for the mass spectrometric analysis of this compound. Both GC-MS and LC-MS methods offer high sensitivity and selectivity, making them suitable for various research and development applications. The predicted fragmentation patterns serve as a valuable reference for the identification and structural elucidation of this compound.

References

Application Notes and Protocols: Purification of 2-(4-Fluorobenzyl)cyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(4-Fluorobenzyl)cyclohexanone using column chromatography. This methodology is essential for researchers in medicinal chemistry and drug development requiring high-purity samples of this compound for further studies. The protocol outlines the selection of stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis. The procedure is designed to effectively separate the desired product from common impurities associated with its synthesis, such as unreacted starting materials and potential side-products.

Introduction

This compound is a substituted cyclohexanone derivative with potential applications in the synthesis of various biologically active molecules. The introduction of the fluorobenzyl group can significantly influence the pharmacological properties of a parent compound. Synthetic procedures for 2-substituted cyclohexanones, typically involving the alkylation of a cyclohexanone enolate, often yield a crude product mixture containing unreacted starting materials and byproducts. Therefore, a robust purification method is critical to obtain the compound in high purity for subsequent analytical characterization and biological screening. Column chromatography is a widely used and effective technique for the purification of such organic compounds.

Physicochemical Properties and Separation Principles

The successful purification of this compound by column chromatography relies on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.

Stationary Phase: Silica gel (SiO₂) is the recommended stationary phase due to its polarity and common use in the purification of moderately polar compounds like ketones. Its slightly acidic nature is generally compatible with the target molecule.

Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is ideal for eluting compounds of intermediate polarity. Based on the purification of structurally similar compounds, a mobile phase system of petroleum ether and ethyl acetate is recommended. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Predicted Polarity and Elution Order:

  • 2,2-bis(4-Fluorobenzyl)cyclohexanone (Di-alkylated byproduct): Least polar, will elute first.

  • 4-Fluorobenzyl bromide (Unreacted alkylating agent): Less polar than the product.

  • This compound (Product): Moderately polar.

  • Cyclohexanone (Unreacted starting material): Most polar of the key compounds, will elute last or with a more polar solvent mixture.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or 2,4-dinitrophenylhydrazine (DNPH) stain

  • Rotary evaporator

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Prepare several eluent mixtures with varying ratios of petroleum ether to ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers containing the different eluent mixtures.

  • Visualize the spots under a UV lamp and/or by staining with KMnO₄ or DNPH stain.

  • The ideal solvent system will provide good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.25-0.35 .

Column Chromatography Procedure

This protocol describes a flash column chromatography procedure, which utilizes positive pressure to accelerate the elution process.

3.3.1. Column Packing

  • Securely clamp a glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 20:1 petroleum ether:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.

3.3.2. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.

3.3.3. Elution and Fraction Collection

  • Carefully add the initial eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution.

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

  • Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing them.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds. For example, start with 20:1 petroleum ether:ethyl acetate and gradually increase to 10:1.

3.3.4. Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The progress and success of the purification can be quantified and summarized.

ParameterDescriptionTypical Value/Range
Stationary Phase Adsorbent used in the column.Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Solvent or mixture of solvents.Gradient of Petroleum Ether:Ethyl Acetate (e.g., from 20:1 to 10:1)
Rf of Product Retention factor in the optimal TLC solvent system.~0.3 (in 10:1 Petroleum Ether:Ethyl Acetate)
Rf of Impurities Retention factors of major impurities.Varies (e.g., Cyclohexanone < 0.1, Di-alkylated > 0.5)
Loading Method How the sample is applied to the column.Wet or Dry Loading
Yield Percentage of pure product recovered.Dependent on crude purity
Purity Purity of the final product.>95% (as determined by NMR or GC-MS)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dissolve Crude Product) column_prep->sample_prep loading 4. Sample Loading (Wet or Dry Method) sample_prep->loading elution 5. Elution (Gradient: Pet. Ether/EtOAc) loading->elution collection 6. Fraction Collection elution->collection frac_analysis 7. Fraction Analysis (TLC) collection->frac_analysis pooling 8. Combine Pure Fractions frac_analysis->pooling isolation 9. Solvent Evaporation (Rotary Evaporator) pooling->isolation product Purified this compound isolation->product

Caption: Workflow for the purification of this compound.

Logical Relationship of Components in Chromatography

G cluster_main Column Chromatography System cluster_stationary Stationary Phase cluster_mobile Mobile Phase (Less Polar) silica Silica Gel (Polar) pet_ether Petroleum Ether (Non-polar) et_acetate Ethyl Acetate (Slightly Polar) elution_order Elution Order (First to Last) dialkylated Di-alkylated (Least Polar) dialkylated->silica Weak Adsorption product Product (Moderately Polar) product->silica Moderate Adsorption cyclohexanone Cyclohexanone (Most Polar) cyclohexanone->silica Strong Adsorption cyclohexanone->elution_order Elutes Last elution_order->dialkylated Elutes First

Caption: Separation principle based on polarity and adsorption.

Application Notes and Protocols for 2-(4-Fluorobenzyl)cyclohexanone in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The 4-fluorobenzyl moiety is a common substituent in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound and its application in the multi-step synthesis of a potential Tramadol analogue, highlighting its utility as a key building block in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the alkylation of cyclohexanone enolate with 4-fluorobenzyl bromide. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the regioselective formation of the kinetic enolate, minimizing self-condensation and O-alkylation side products.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclohexanone

  • 4-Fluorobenzyl bromide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium solution dropwise to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve cyclohexanone in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Add a solution of 4-fluorobenzyl bromide in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Results
ProductMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)
This compoundC₁₃H₁₅FO222.26Pale yellow oil75-85>95

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15-7.05 (m, 2H), 6.95-6.85 (m, 2H), 3.20 (dd, J = 13.6, 4.8 Hz, 1H), 2.70-2.60 (m, 1H), 2.50-2.30 (m, 2H), 2.10-1.50 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 211.5, 161.5 (d, J = 244 Hz), 135.0 (d, J = 3 Hz), 130.5 (d, J = 8 Hz), 115.0 (d, J = 21 Hz), 51.0, 42.5, 35.0, 32.0, 28.0, 25.0.

  • IR (thin film, cm⁻¹): 2935, 2860, 1710 (C=O), 1605, 1510, 1220 (C-F).

Multi-Step Synthesis of a Tramadol Analogue

This compound can serve as a key precursor in the synthesis of novel analogues of the analgesic drug Tramadol. The following proposed multi-step synthesis illustrates this application. The synthetic strategy involves a Mannich-type reaction followed by a Grignard addition.

Synthetic Workflow

G A This compound B Mannich Reaction (Dimethylamine, Formaldehyde) A->B Step 1 C 2-(4-Fluorobenzyl)-6- ((dimethylamino)methyl)cyclohexan-1-one B->C D Grignard Reaction (m-Methoxyphenylmagnesium bromide) C->D Step 2 E Fluorinated Tramadol Analogue D->E

Caption: Proposed multi-step synthesis of a fluorinated Tramadol analogue.

Experimental Protocol: Synthesis of a Fluorinated Tramadol Analogue

Step 1: Mannich Reaction

  • To a solution of this compound in ethanol, add dimethylamine hydrochloride and paraformaldehyde.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to ~10 with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-Fluorobenzyl)-6-((dimethylamino)methyl)cyclohexan-1-one.

Step 2: Grignard Reaction

  • Prepare the Grignard reagent by adding a solution of 3-bromoanisole in anhydrous THF to magnesium turnings.

  • Cool a solution of the product from Step 1 in anhydrous THF to 0 °C.

  • Slowly add the prepared Grignard reagent to the cooled solution of the aminoketone.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography to obtain the target fluorinated Tramadol analogue.

Summary of Reaction Steps and Expected Yields
StepReaction TypeStarting MaterialKey ReagentsProductTypical Yield (%)
1Mannich ReactionThis compoundDimethylamine, Formaldehyde, HCl2-(4-Fluorobenzyl)-6-((dimethylamino)methyl)cyclohexan-1-one60-70
2Grignard Addition2-(4-Fluorobenzyl)-6-((dimethylamino)methyl)cyclohexan-1-onem-Methoxyphenylmagnesium bromide1-(3-Methoxyphenyl)-2-((4-fluorobenzyl)methyl)cyclohexanol (Analogue)50-65

Potential Biological Activity and Signaling Pathway

Tramadol and its metabolites exert their analgesic effects through a multi-modal mechanism, including weak agonism of the μ-opioid receptor and inhibition of the reuptake of norepinephrine and serotonin.[6][7] It is hypothesized that the synthesized fluorinated analogue may interact with similar biological targets. The introduction of the 4-fluorobenzyl group could modulate the binding affinity and selectivity for these targets, potentially leading to an improved therapeutic profile.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Fluorinated\nTramadol Analogue Fluorinated Tramadol Analogue SERT Serotonin Transporter Fluorinated\nTramadol Analogue->SERT Inhibits NET Norepinephrine Transporter Fluorinated\nTramadol Analogue->NET Inhibits MOR μ-Opioid Receptor Fluorinated\nTramadol Analogue->MOR Agonist Analgesia Analgesia MOR->Analgesia Leads to

Caption: Hypothesized mechanism of action for the fluorinated Tramadol analogue.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its synthesis via enolate alkylation is straightforward, and its utility has been demonstrated through a proposed multi-step synthesis of a novel fluorinated Tramadol analogue. The strategic incorporation of the 4-fluorobenzyl moiety offers a promising avenue for modulating the pharmacological properties of known therapeutic agents. The protocols and data presented herein provide a foundation for further exploration of this and related compounds in the development of new chemical entities.

References

experimental procedure for the alkylation of cyclohexanone with 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: α-Alkylation of Cyclohexanone

Topic: Experimental Procedure for the Alkylation of Cyclohexanone with 4-Fluorobenzyl Bromide

**Abstract

This document provides a detailed experimental protocol for the α-alkylation of cyclohexanone with 4-fluorobenzyl bromide. The procedure utilizes lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to facilitate the formation of the lithium enolate of cyclohexanone, which subsequently undergoes a nucleophilic substitution reaction with the electrophile, 4-fluorobenzyl bromide. This method is fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The protocol covers the reaction setup, execution, workup, purification, and characterization of the final product, 2-(4-fluorobenzyl)cyclohexanone.

Introduction

The α-alkylation of ketones is a cornerstone transformation in organic synthesis, enabling the construction of complex carbon skeletons. The reaction involves the deprotonation of the α-carbon of a ketone to form a nucleophilic enolate, which then attacks an alkyl halide in an SN2-type reaction.[1] A critical aspect of this reaction is the choice of base. To ensure complete and irreversible conversion of the ketone to its enolate and to prevent side reactions such as self-condensation (aldol reaction), a strong, sterically hindered base is required.[2]

Lithium diisopropylamide (LDA) is an ideal base for this purpose.[3] Its bulky isopropyl groups prevent it from acting as a nucleophile, and its high basicity (pKa of its conjugate acid is ~36) ensures that the equilibrium lies far on the side of the enolate product.[2][3] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to control reactivity and maximize the yield of the desired mono-alkylated product.[1]

This protocol details the specific application of this methodology to the synthesis of this compound, a potentially valuable building block for pharmaceutical and materials science research.

Reaction Scheme

Scheme 1: Overall reaction for the LDA-mediated alkylation of cyclohexanone.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Cyclohexanone (≥99%, distilled before use)

    • 4-Fluorobenzyl bromide (≥98%)

    • Diisopropylamine (≥99.5%, distilled from CaH₂)

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (Et₂O), anhydrous

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel (for column chromatography)

    • Hexanes and Ethyl Acetate (HPLC grade, for chromatography)

  • Equipment:

    • Round-bottom flasks (Schlenk flasks recommended)

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Septa

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, funnels, etc.)

    • Nitrogen or Argon gas line with a manifold

Procedure

Step 1: Preparation of LDA Solution (In situ)

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (1.54 mL, 1.1 g, 11.0 mmol, 1.1 eq).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol, 1.05 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

  • After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C in an ice bath. Stir for 30 minutes at 0 °C. The resulting clear, pale yellow solution is LDA.

Step 2: Enolate Formation

  • Re-cool the freshly prepared LDA solution to -78 °C.

  • In a separate flame-dried flask, prepare a solution of freshly distilled cyclohexanone (1.0 mL, 0.98 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add the cyclohexanone solution dropwise to the stirred LDA solution at -78 °C over 20 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

Step 3: Alkylation

  • Add a solution of 4-fluorobenzyl bromide (1.3 mL, 2.08 g, 11.0 mmol, 1.1 eq) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C.

  • After the addition, keep the reaction stirring at -78 °C for an additional 2 hours.

  • Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature overnight (approximately 12-16 hours) with continuous stirring.

Step 4: Workup and Extraction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine all organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

Step 5: Purification

  • Purify the resulting crude oil by flash column chromatography on silica gel.[4]

  • Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 98:2) to isolate the pure product.

  • Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.

Data Presentation

The following table presents representative data for the alkylation reaction under various conditions. Yields are based on cyclohexanone as the limiting reagent.

EntryBase (eq)Electrophile (eq)SolventTemperature (°C)Time (h)Yield (%)
1LDA (1.1)4-F-BnBr (1.1)THF-78 to RT1485-95
2NaH (1.2)4-F-BnBr (1.1)THF/DMF0 to RT1860-70
3KHMDS (1.1)4-F-BnBr (1.1)THF-78 to RT1480-90
4NaOEt (1.2)4-F-BnBr (1.1)EtOHRT24<40*

*Note: Lower yields with NaOEt are often due to competing side reactions like aldol condensation and dialkylation.

Representative Characterization Data
  • Product: this compound

  • Molecular Formula: C₁₃H₁₅FO

  • Molecular Weight: 206.26 g/mol

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 3.25 (dd, 1H), 2.65 (dd, 1H), 2.50-2.20 (m, 3H), 2.10-1.60 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 211.5 (C=O), 161.5 (d, J=245 Hz, C-F), 134.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 50.5, 42.0, 35.0, 33.0, 28.0, 25.0.

  • IR (thin film, cm⁻¹): 2935, 2860, 1715 (C=O), 1605, 1510, 1220 (C-F), 825.

  • HRMS (ESI) m/z: calculated for C₁₃H₁₆FO⁺ [M+H]⁺, 207.1183; found, 207.1185.

(Note: Spectroscopic data are predicted and representative for the target compound. Actual experimental values may vary slightly.)

Experimental Workflow Diagram

experimental_workflow Workflow for the Alkylation of Cyclohexanone reagents Starting Materials - Cyclohexanone - Diisopropylamine - n-BuLi - 4-F-Benzyl Bromide lda_prep LDA Preparation (THF, -78°C to 0°C) reagents->lda_prep Step 1 enolate Enolate Formation (Add Cyclohexanone at -78°C) lda_prep->enolate Step 2 alkylation Alkylation (Add 4-F-BnBr, -78°C to RT) enolate->alkylation Step 3 workup Aqueous Workup (Quench with NH4Cl, Extraction with Et2O) alkylation->workup Step 4 purify Purification (Silica Gel Column Chromatography) workup->purify Step 5 product Final Product This compound purify->product analysis Characterization (NMR, IR, HRMS) product->analysis

Caption: Experimental workflow from starting materials to final product characterization.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.

  • Diisopropylamine, THF, and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • 4-Fluorobenzyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as the reagents are sensitive to air and moisture.

  • Use caution when working with a dry ice/acetone bath (-78 °C) to avoid cold burns.

End of Document

References

Analytical Techniques for the Characterization of 2-Substituted Cyclohexanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key analytical techniques for the structural characterization and analysis of 2-substituted cyclohexanones. These compounds are important building blocks in organic synthesis and are frequently found as structural motifs in pharmaceuticals. Accurate and thorough characterization is crucial for quality control, regulatory submission, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-substituted cyclohexanones, providing detailed information about the carbon skeleton, the nature and position of the substituent, and the stereochemistry of the molecule.

Application Notes:
  • ¹H NMR: Provides information on the number of different proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the electronic environment. The protons on the cyclohexanone ring often exhibit complex second-order coupling patterns. The chemical shift of the proton at C2 is particularly diagnostic.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C1) is typically in the range of 205-220 ppm.[1] The shift of the substituted carbon (C2) and the other ring carbons provides valuable structural information.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex or heavily substituted cyclohexanone rings. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, which is invaluable for connecting different parts of the molecule.

  • Quantitative NMR (qNMR): qNMR can be used for the accurate determination of the purity of a 2-substituted cyclohexanone sample or to determine the concentration of a solution without the need for a specific reference standard of the same compound.

Data Presentation:
CompoundNucleusSolventChemical Shift (δ) [ppm]
2-Chlorocyclohexanone ¹HCDCl₃4.45 (dd, 1H, H-2), 2.55-1.70 (m, 8H, ring protons)
¹³CCDCl₃204.5 (C=O), 63.5 (C-Cl), 38.0, 35.5, 27.0, 24.0 (ring carbons)
2-Methoxycyclohexanone ¹HCDCl₃3.85 (dd, 1H, H-2), 3.35 (s, 3H, OCH₃), 2.50-1.60 (m, 8H, ring protons)
¹³CCDCl₃207.0 (C=O), 82.0 (C-O), 57.0 (OCH₃), 38.5, 32.0, 27.0, 21.5 (ring carbons)
2-Methylcyclohexanone [2]¹HCDCl₃2.45-2.25 (m, 1H), 2.15-1.95 (m, 2H), 1.85-1.50 (m, 4H), 1.35-1.20 (m, 2H), 1.05 (d, 3H)
¹³CCDCl₃212.8, 45.9, 41.5, 35.5, 27.8, 25.4, 14.7
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-substituted cyclohexanone.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger spectral width (~250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans and a longer acquisition time are generally needed compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample NMR_Tube Dissolve in Deuterated Solvent Sample->NMR_Tube Solvent Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer 1H_NMR ¹H NMR Acquisition Spectrometer->1H_NMR 13C_NMR ¹³C NMR Acquisition Spectrometer->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, etc.) Spectrometer->2D_NMR Processing Fourier Transform, Phasing, Integration 1H_NMR->Processing 13C_NMR->Processing 2D_NMR->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR analysis of 2-substituted cyclohexanones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.

Application Notes:
  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The fragmentation pattern can be highly characteristic and serve as a "fingerprint" for a specific 2-substituted cyclohexanone. Common fragmentation pathways for cyclohexanones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

  • Soft Ionization Techniques (ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization methods that typically produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is useful for confirming the molecular weight. These techniques are often coupled with liquid chromatography (LC-MS).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Data Presentation:
CompoundIonization ModeKey Fragment Ions (m/z)Interpretation
2-Methylcyclohexanone [3][4]EI112 (M⁺), 97, 84, 69, 55, 42M⁺, [M-CH₃]⁺, retro-Diels-Alder, [M-C₂H₄O]⁺, [C₄H₇]⁺, [C₃H₆]⁺
2-Phenylcyclohexanone EI174 (M⁺), 145, 117, 104, 91, 77M⁺, [M-C₂H₅]⁺, [M-C₃H₅O]⁺, [C₇H₈]⁺, [C₇H₇]⁺, [C₆H₅]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Sample Preparation:

    • Prepare a dilute solution of the 2-substituted cyclohexanone (e.g., 10-100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Column: A nonpolar or mid-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode.

    • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to 250°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF).

    • Scan Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with a library of known mass spectra for identification.

MS_Workflow GC-MS Analysis Workflow Sample_Solution Sample in Volatile Solvent GC_System Gas Chromatograph (Separation) Sample_Solution->GC_System Injection MS_Detector Mass Spectrometer (EI, 70 eV) GC_System->MS_Detector Elution Data_System Data System MS_Detector->Data_System Data Acquisition Analysis Spectral Interpretation Data_System->Analysis Processing

Caption: Workflow for GC-MS analysis of 2-substituted cyclohexanones.

Chromatography

Chromatographic techniques are essential for assessing the purity of 2-substituted cyclohexanones and for separating stereoisomers.

Application Notes:
  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for determining the purity of volatile and thermally stable 2-substituted cyclohexanones.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a versatile technique for purity assessment. Reversed-phase HPLC is commonly used.

  • Chiral Chromatography (GC and HPLC): Since the 2-position is a stereocenter, 2-substituted cyclohexanones are chiral. Chiral GC or HPLC is necessary to separate and quantify the enantiomers. This is particularly important in drug development, as enantiomers can have different pharmacological activities and toxicities. Chiral stationary phases (CSPs), often based on cyclodextrins or polysaccharide derivatives, are used for this purpose.[5]

Data Presentation:
TechniqueStationary PhaseMobile Phase/Carrier GasDetectionApplication
Chiral GC [5]Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinHydrogenFIDEnantiomeric separation of 1-phenylalkylamines (model for chiral amines)
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak)Hexane/IsopropanolUV (e.g., 254 nm)Enantiomeric separation of 2-methylcyclohexanone derivatives
LC-MS/MS [6]C18 reversed-phaseAcetonitrile/Water with formic acidESI-MS/MSQuantification of small molecule ketones
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
  • Sample Preparation:

    • Dissolve the racemic 2-substituted cyclohexanone in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm filter.

  • HPLC Method:

    • Column: A suitable chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific compound.

    • Flow Rate: 0.5-1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Injection Volume: 5-20 µL.

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm for the carbonyl group or a longer wavelength if an aromatic substituent is present).

  • Data Analysis:

    • The two enantiomers should appear as two separate peaks in the chromatogram.

    • Calculate the resolution between the two peaks to assess the quality of the separation.

    • Determine the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

Chiral_HPLC_Workflow Chiral HPLC Workflow Sample Racemic Sample Preparation Dissolve in Mobile Phase & Filter Sample->Preparation HPLC_System HPLC with Chiral Column Preparation->HPLC_System Injection Detector UV Detector HPLC_System->Detector Chromatogram Chromatogram with Two Peaks Detector->Chromatogram Analysis Calculate Enantiomeric Excess Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.

Application Notes:
  • Prerequisites: This technique requires a single, high-quality crystal of the 2-substituted cyclohexanone. Growing suitable crystals can be a significant challenge.

  • Information Obtained: X-ray crystallography provides precise bond lengths, bond angles, and torsional angles. For chiral molecules, it can be used to determine the absolute configuration (R or S) of the stereocenters, which is crucial for pharmaceutical applications. The conformation of the cyclohexanone ring (e.g., chair, boat, twist-boat) in the solid state is also determined.

Experimental Protocol: Single-Crystal X-ray Diffraction (General Guide)
  • Crystal Growth:

    • Grow single crystals of the 2-substituted cyclohexanone. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic positions, bond lengths, and angles.

  • Data Analysis:

    • Analyze the final structure to determine the connectivity, stereochemistry, and conformation of the molecule.

    • Generate a report and crystallographic information file (CIF).

XRay_Workflow X-ray Crystallography Workflow Crystal_Growth Grow Single Crystal Mounting Mount Crystal Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution 3D_Structure 3D Molecular Structure Structure_Solution->3D_Structure

Caption: Workflow for X-ray crystallography.

References

Application of 2-(4-Fluorobenzyl)cyclohexanone in the Generation of Diverse Compound Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 2-(4-fluorobenzyl)cyclohexanone scaffold is a versatile starting point for the synthesis of diverse compound libraries aimed at drug discovery and development. Its inherent structural features, including a reactive ketone, an activatable alpha-position, and a fluorinated aromatic ring, provide multiple points for chemical modification. This allows for the rapid generation of a wide array of derivatives, including spirocycles, fused heterocycles, and other complex molecular architectures. This document outlines the strategic application of this scaffold in library synthesis and provides detailed protocols for key chemical transformations.

Introduction to the Scaffold

This compound serves as an excellent foundational molecule for combinatorial chemistry. The cyclohexanone ring offers a rigid, three-dimensional structure, which is a desirable trait in drug candidates. The 4-fluorobenzyl group provides a vector for exploring interactions with target proteins, with the fluorine atom often enhancing metabolic stability and binding affinity. The strategic value of this scaffold lies in its ability to undergo a variety of chemical transformations to yield libraries of compounds with significant chemical diversity.

Strategic Applications in Library Synthesis

The generation of compound libraries from this compound can be approached through several high-yield reaction pathways suitable for parallel synthesis. Key strategies include:

  • Multi-component Reactions (MCRs): One-pot reactions that combine three or more starting materials are highly efficient for generating molecular complexity. The ketone functionality of the scaffold is an ideal handle for MCRs like the Biginelli, Gewald, and Passerini reactions.

  • Solid-Phase Synthesis: Immobilization of the scaffold on a solid support allows for the use of excess reagents and simplified purification, which is highly advantageous for library production.

  • Spirocycle Formation: The carbon atom alpha to the ketone can be functionalized to create exocyclic double bonds, which can then participate in cycloaddition reactions to form novel spirocyclic systems.

These strategies enable the exploration of a broad chemical space, leading to the identification of novel bioactive molecules.

Experimental Protocols

Synthesis of the Core Scaffold: this compound

A reliable method for the synthesis of the starting material is crucial. One common approach is the alkylation of a cyclohexanone enolate with 4-fluorobenzyl bromide.

Protocol 1: Synthesis of this compound

  • To a solution of cyclohexanone (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene).

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 4-fluorobenzyl bromide (1.2 eq) in dry THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Library Synthesis via Multi-component Reactions

Protocol 2: Gewald Three-Component Reaction for Tetrahydrobenzothiophene Library

This protocol describes the synthesis of a library of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes.

  • In a 96-well reaction block, dispense this compound (1.0 eq) into each well.

  • To each well, add a solution of a diverse set of active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in ethanol.

  • Add elemental sulfur (1.2 eq) to each well.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Seal the reaction block and heat to 60-80 °C for 4-12 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting residues are purified by high-throughput parallel purification techniques.

Protocol 3: Biginelli Reaction for Dihydropyrimidinone Library

This protocol outlines the synthesis of a dihydropyrimidinone library.

  • To an array of reaction vials, add this compound (1.0 eq).

  • Add a diverse selection of aromatic aldehydes (1.1 eq) to each vial.

  • Add urea or a substituted urea/thiourea (1.5 eq) to each vial.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3) in a suitable solvent like ethanol or acetonitrile.

  • Heat the reactions to reflux for 12-24 hours.

  • Cool the reaction mixtures, and the products often precipitate and can be isolated by filtration. Further purification can be achieved by recrystallization or chromatography.

Synthesis of a Spirocyclic Pyrrolidine Library

Protocol 4: [3+2] Cycloaddition for Spiropyrrolidine Synthesis

This protocol involves the formation of an exocyclic alkene followed by a 1,3-dipolar cycloaddition.

Step A: Knoevenagel Condensation to form 2-(4-Fluorobenzylidene)cyclohexanone derivatives

  • In a parallel reactor, combine this compound (1.0 eq) with a variety of aldehydes (1.1 eq).

  • Add a catalyst system, such as piperidine and acetic acid, in a solvent like toluene.

  • Heat the reactions to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS for completion.

  • Upon completion, wash the reaction mixtures with water and brine, dry, and concentrate. The crude products are often used directly in the next step.

Step B: 1,3-Dipolar Cycloaddition

  • To the crude products from Step A, add a solution of an amino acid (e.g., sarcosine, proline) (1.2 eq) and a variety of aldehydes or ketones (1.2 eq) in a suitable solvent like toluene or methanol.

  • Heat the reactions to reflux for 12-24 hours.

  • Cool the reaction mixtures and purify by parallel chromatography to yield the spirocyclic pyrrolidine library.

Data Presentation

Table 1: Representative Yields for Gewald Reaction Library Synthesis

EntryActive Methylene NitrileProduct StructureYield (%)
1Malononitrile2-amino-3-cyano-4-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene75
2Ethyl CyanoacetateEthyl 2-amino-4-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate82
3Benzoylacetonitrile2-amino-3-benzoyl-4-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene68

Table 2: Representative Yields for Biginelli Reaction Library Synthesis

| Entry | Aldehyde | Urea/Thiourea | Product Structure | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | Urea | 5-(4-Fluorobenzyl)-4-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | 85 | | 2 | 4-Chlorobenzaldehyde | Thiourea | 4-(4-Chlorophenyl)-5-(4-fluorobenzyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | 78 | | 3 | 2-Naphthaldehyde | Urea | 5-(4-Fluorobenzyl)-4-(naphthalen-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | 72 |

Visualizations

experimental_workflow cluster_scaffold Scaffold Synthesis cluster_library Library Generation cluster_products Diverse Compound Libraries start Cyclohexanone + 4-Fluorobenzyl bromide scaffold This compound start->scaffold Alkylation mcr Multi-component Reactions (Gewald, Biginelli) scaffold->mcr spiro Spirocycle Formation ([3+2] Cycloaddition) scaffold->spiro solid_phase Solid-Phase Synthesis scaffold->solid_phase lib1 Fused Heterocycles mcr->lib1 lib2 Spirocycles spiro->lib2 lib3 Decorated Scaffolds solid_phase->lib3

Caption: General workflow for compound library synthesis.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription apoptosis Apoptosis erk->apoptosis proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Library Compound (e.g., from this compound) inhibitor->raf Inhibition

Caption: A potential signaling pathway targeted by library compounds.

Conclusion

The this compound scaffold is a powerful and versatile starting material for the construction of diverse and complex compound libraries. The application of modern synthetic methodologies, including multi-component reactions and solid-phase synthesis, allows for the efficient exploration of a vast chemical space. The resulting libraries are valuable resources for high-throughput screening campaigns aimed at the discovery of novel therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this promising scaffold in their discovery efforts.

Application Note and Protocol for the Scalable Synthesis of 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the scaled-up synthesis of 2-(4-Fluorobenzyl)cyclohexanone, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the robust and scalable Stork enamine synthesis, which offers high yields and straightforward purification. This protocol is intended for researchers, scientists, and drug development professionals in a laboratory or pilot plant setting.

Introduction

The α-alkylation of ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex carbon skeletons. This compound is a valuable building block, with the fluorobenzyl moiety being a common feature in bioactive molecules. Traditional methods for α-alkylation often rely on the use of strong and hazardous bases at cryogenic temperatures, which can be challenging to implement on a large scale. The Stork enamine synthesis presents a milder and more practical alternative for industrial applications.[1][2] This method proceeds through three key steps: the formation of an enamine from cyclohexanone and a secondary amine, the alkylation of the enamine with 4-fluorobenzyl halide, and subsequent hydrolysis to yield the desired product.[3]

Overall Reaction Scheme

Experimental Protocol

This protocol is designed for a 100 g scale synthesis of the final product. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Addition funnel.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Vacuum distillation setup.

Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesPuritySupplier
Cyclohexanone98.14120 g (127 mL)1.22>99%Sigma
Pyrrolidine71.12130 g (151 mL)1.83>99%Acros
4-Fluorobenzyl chloride144.57176 g (149 mL)1.22>98%Alfa
Toluene92.142.5 L-AnhydrousFisher
2 M Hydrochloric Acid36.461.5 L3.0-VWR
Diethyl ether74.122.0 L-ReagentVWR
Saturated Sodium Bicarbonate84.011.0 L--LabChem
Brine-1.0 L--LabChem
Anhydrous Magnesium Sulfate120.3750 g--Fisher
Step 1: Enamine Formation
  • To the 5 L three-necked flask, add cyclohexanone (120 g, 1.22 mol), pyrrolidine (130 g, 1.83 mol), and toluene (2.0 L).

  • Equip the flask with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the Dean-Stark trap and reconfigure the setup for the next step.

Step 2: Alkylation
  • Cool the enamine solution in an ice-water bath to 0-5 °C.

  • Add 4-fluorobenzyl chloride (176 g, 1.22 mol) dropwise via an addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

Step 3: Hydrolysis and Work-up
  • To the reaction mixture, add 2 M hydrochloric acid (1.5 L) slowly. Caution: The addition is exothermic.

  • Stir the two-phase mixture vigorously for 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Combine the organic layers (toluene and diethyl ether extracts).

  • Wash the combined organic layer with saturated sodium bicarbonate solution (1 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

Step 4: Purification
  • The crude product is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus.

  • Collect the fraction boiling at approximately 135-140 °C at 10 mmHg.

  • The expected yield of this compound is 180-200 g (72-80%).

Quantitative Data Summary

ParameterValueNotes
Reactants
Cyclohexanone120 g (1.22 mol)Limiting reagent
Pyrrolidine130 g (1.83 mol, 1.5 eq)Used in excess to drive enamine formation
4-Fluorobenzyl chloride176 g (1.22 mol, 1.0 eq)
Reaction Conditions
Enamine Formation Temp.Reflux (approx. 110 °C)Toluene as solvent
Enamine Formation Time4-6 hoursMonitored by water collection
Alkylation Temp.0-10 °C (addition), then RT
Alkylation Time12-16 hours
Hydrolysis Time2 hours
Product
Product NameThis compound
Expected Yield180-200 g
Percent Yield72-80%
Boiling Point (reported)~135-140 °C at 10 mmHg

Safety Precautions

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Pyrrolidine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

  • 4-Fluorobenzyl chloride: Lachrymator. Causes skin irritation and serious eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle flammable solvents with care and away from ignition sources.

Visualizations

Experimental Workflow

Workflow Synthesis Workflow cluster_prep Step 1: Enamine Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Hydrolysis & Work-up cluster_purification Step 4: Purification A Charge Cyclohexanone, Pyrrolidine, and Toluene B Reflux with Dean-Stark Trap (4-6 hours) A->B C Cool to Room Temperature B->C D Cool Enamine Solution (0-5 °C) C->D Proceed to Alkylation E Add 4-Fluorobenzyl Chloride (dropwise, <10 °C) D->E F Stir at Room Temperature (12-16 hours) E->F G Add 2 M HCl (slowly) F->G Proceed to Hydrolysis H Stir for 2 hours G->H I Separate Layers H->I J Extract Aqueous Layer I->J K Combine & Wash Organic Layers J->K L Dry and Concentrate K->L M Vacuum Distillation L->M Proceed to Purification N Collect Product Fraction (135-140 °C @ 10 mmHg) M->N Product Pure this compound N->Product

Caption: Workflow for the scaled-up synthesis of this compound.

References

Application Notes & Protocols: Synthesis of Novel Chalcone Analogs from 2-(4-Fluorobenzyl)cyclohexanone as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties, including potent anticancer activities.[1] The incorporation of a fluorine atom into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall efficacy.[2][3] This document outlines a proposed synthetic route and biological evaluation protocol for a novel series of chalcone analogs derived from 2-(4-fluorobenzyl)cyclohexanone. The core hypothesis is that the combination of the fluorobenzyl moiety and the bis-benzylidene cyclohexanone scaffold will yield compounds with significant cytotoxic effects against various cancer cell lines.

The synthetic strategy is based on the Claisen-Schmidt condensation, a reliable method for the formation of chalcones.[4] The anticancer potential of the synthesized compounds will be assessed using standard in vitro assays, with a focus on determining their cytotoxic concentration and preliminary mechanism of action.

Proposed Synthetic Pathway

The synthesis of the target bis-chalcone analogs from this compound is proposed to proceed via a base-catalyzed Claisen-Schmidt condensation with various substituted aromatic aldehydes. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow start This compound reaction Claisen-Schmidt Condensation start->reaction reagents Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde) reagents->reaction product Novel bis-Chalcone Analogs reaction->product evaluation Biological Evaluation (Cytotoxicity, Apoptosis) product->evaluation

Caption: Proposed synthetic workflow for novel bis-chalcone analogs.

Experimental Protocols

1. General Synthesis of 2,6-bis(substituted-benzylidene)-2-(4-fluorobenzyl)cyclohexanones

This protocol is a general procedure based on established methods for Claisen-Schmidt condensation.[4]

  • Materials:

    • This compound

    • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)

    • Ethanol

    • Aqueous Sodium Hydroxide (10%)

    • Hydrochloric Acid (1 M)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

    • Add 2.2 equivalents of the desired substituted aromatic aldehyde to the solution.

    • Cool the mixture in an ice bath and slowly add 10% aqueous sodium hydroxide dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to precipitate the product.

    • Filter the crude product, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified bis-chalcone analog.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC3 (prostate), HT-29 (colorectal))[1][5]

    • Normal cell line (e.g., Vero or WRL-68) for selectivity assessment[4][5]

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Synthesized bis-chalcone analogs dissolved in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • CO₂ incubator

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for another 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table presents hypothetical IC₅₀ values for the proposed series of compounds, based on the general observation that fluorinated chalcones exhibit enhanced cytotoxicity.[3]

Compound IDR Group (Substituent on Benzaldehyde)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. PC3IC₅₀ (µM) vs. WRL-68 (Normal)
Cpd-1 H15.218.520.1> 100
Cpd-2 4-Cl8.710.312.5> 100
Cpd-3 4-OCH₃12.415.117.8> 100
Cpd-4 3,4,5-(OCH₃)₃5.17.89.2> 80

Potential Mechanism of Action and Signaling Pathway

Several studies suggest that chalcone derivatives can exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[1][5] One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Chalcone Novel bis-Chalcone Analog Chalcone->EGFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the alkylation of a cyclohexanone enolate with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This involves deprotonating cyclohexanone with a strong base to form the nucleophilic enolate, which then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide in an SN2 reaction.[1]

Q2: What are the primary side products I should be aware of?

A2: The main side products include:

  • Polyalkylation products: Dialkylation or even trialkylation of the cyclohexanone ring can occur, leading to impurities that can be difficult to separate.

  • O-alkylation product: As an ambident nucleophile, the enolate can react at the oxygen atom, forming 1-(4-fluorobenzyloxy)cyclohex-1-ene.

  • Self-condensation products: Cyclohexanone can undergo aldol condensation with itself under basic conditions, forming dimers and other oligomers.

  • Unreacted starting materials: Incomplete reaction will leave residual cyclohexanone and 4-fluorobenzyl halide.

Q3: How can I minimize the formation of these side products?

A3: To minimize side products, consider the following:

  • For polyalkylation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid conversion of cyclohexanone to its enolate before adding the alkylating agent.[1] Adding the cyclohexanone to the base at low temperatures can also help.

  • For O-alkylation: C-alkylation is generally favored in this reaction. However, to further ensure C-alkylation, a less polar aprotic solvent can be used.

  • For self-condensation: Employing a strong base like LDA and maintaining low reaction temperatures (e.g., -78 °C) will favor the desired alkylation over self-condensation.

Q4: What is the expected yield for this reaction?

A4: While specific yields for this compound are not widely reported in the literature, similar alkylations of cyclohexanone with benzyl halides can achieve moderate to good yields, typically in the range of 60-80%, depending on the reaction conditions and purification methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete enolate formation due to a weak or insufficient amount of base. 2. Deactivated 4-fluorobenzyl halide. 3. Reaction temperature is too low.1. Use a strong, freshly prepared base like LDA in a slight molar excess (e.g., 1.05-1.1 equivalents). 2. Check the purity and reactivity of the 4-fluorobenzyl halide. 3. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours.
Presence of significant amounts of polyalkylated products 1. Use of a weaker base (e.g., sodium ethoxide) that establishes an equilibrium with the enolate. 2. Adding the base to the mixture of cyclohexanone and alkylating agent.1. Switch to a strong, non-nucleophilic base like LDA to ensure irreversible enolate formation. 2. Always form the enolate completely first by adding the cyclohexanone to the base, and only then add the 4-fluorobenzyl halide.
Detection of a significant O-alkylation byproduct 1. Reaction conditions favoring O-alkylation (e.g., use of a highly polar aprotic solvent).1. Use a less polar aprotic solvent such as Tetrahydrofuran (THF).
Formation of a high molecular weight, viscous residue 1. Self-condensation of cyclohexanone due to prolonged reaction times at higher temperatures or the use of a weaker base.1. Maintain low temperatures during enolate formation and the initial alkylation step. 2. Use a strong base to ensure the concentration of neutral cyclohexanone is minimized.
Difficulty in purifying the final product 1. Close boiling points of the desired product and side products. 2. Presence of unreacted starting materials.1. Utilize column chromatography on silica gel for purification. 2. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. A proper aqueous workup will help remove any remaining base and salts.

Experimental Protocols

Key Experiment: Synthesis of this compound via LDA Alkylation

This protocol is adapted from general procedures for the alkylation of cyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • 4-Fluorobenzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of freshly distilled cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via a syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway and Side Product Formation

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate Deprotonation self_condensation Aldol Condensation Products cyclohexanone->self_condensation Self-Condensation base Strong Base (LDA) alkyl_halide 4-Fluorobenzyl Bromide main_product This compound (C-Alkylation) enolate->main_product Alkylation (SN2) o_alkylation 1-(4-Fluorobenzyloxy)cyclohex-1-ene (O-Alkylation) enolate->o_alkylation O-Alkylation poly_alkylation Polyalkylated Products main_product->poly_alkylation Further Alkylation

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by qualified personnel in a controlled environment with appropriate safety precautions.

References

Technical Support Center: Synthesis of 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Fluorobenzyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for this synthesis:

  • Direct Alkylation of Cyclohexanone Enolate: This is a classic approach where cyclohexanone is deprotonated with a strong base to form an enolate, which then acts as a nucleophile to attack 4-fluorobenzyl halide.

  • Stork Enamine Synthesis: This method involves first reacting cyclohexanone with a secondary amine (like pyrrolidine or morpholine) to form an enamine.[1][2] This enamine is a powerful nucleophile that reacts with 4-fluorobenzyl halide. The resulting iminium salt is then hydrolyzed to yield the final product.[2] This method is often preferred as it can offer better control and reduce side reactions compared to direct enolate alkylation.[3]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield can stem from several factors throughout the experimental process. The most common issues are incomplete enolate/enamine formation, competing side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Q3: I'm observing significant side-product formation. What are these byproducts and how can I minimize them?

The most common side products are the result of O-alkylation and poly-alkylation.

  • O-alkylation: The intermediate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom leads to the formation of a silyl enol ether, which is an undesired byproduct. Using aprotic solvents and lithium- or potassium-based strong bases can favor C-alkylation.

  • Poly-alkylation: Once the desired mono-alkylated product is formed, its remaining α-protons can be deprotonated by any excess base, leading to a second alkylation reaction. To minimize this, it is crucial to use a slight excess (e.g., 1.05 equivalents) of the ketone relative to the base and alkylating agent and to add the alkylating agent slowly at a low temperature.

Troubleshooting Guide

Problem 1: Low Conversion of Starting Material

Potential Cause Recommended Solution Explanation
Inefficient Deprotonation (Enolate Route) Use a stronger base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). Ensure the base is fresh and properly titrated.Weaker bases like NaOH or KOtBu may not fully deprotonate cyclohexanone, leading to an equilibrium with a low concentration of the enolate.
Poor Enamine Formation (Stork Route) Use a dehydrating agent like molecular sieves or employ a Dean-Stark apparatus to remove water from the reaction.[1][4]Enamine formation is a reversible condensation reaction.[1] Removing the water byproduct drives the equilibrium towards the enamine product, ensuring high conversion before the alkylation step.
Inactive Alkylating Agent Use fresh 4-fluorobenzyl bromide or chloride. Ensure it has been stored properly under inert conditions.Over time, alkyl halides can degrade, reducing their reactivity and leading to incomplete reactions.

Problem 2: Formation of Multiple Products (Low Selectivity)

Potential Cause Recommended Solution Explanation
Lack of Regioselectivity For substituted cyclohexanones, use kinetic vs. thermodynamic control. For kinetic control (less substituted α-carbon), use a bulky, strong base like LDA at low temperatures (-78°C).[5] For thermodynamic control (more substituted α-carbon), use a smaller base like NaH or KOtBu at higher temperatures.The choice of base and temperature dictates which α-proton is removed, controlling the regioselectivity of the alkylation.[5]
O-alkylation vs. C-alkylation Use a polar aprotic solvent like Tetrahydrofuran (THF). Use counter-ions that favor C-alkylation (e.g., Li+).The solvent and counter-ion influence the reactivity of the enolate. Aprotic solvents and tightly coordinating cations generally favor the desired C-alkylation.
Di-alkylation or Poly-alkylation Add the base slowly to the ketone at low temperature, followed by slow addition of the alkylating agent. Use a slight excess of the ketone.This ensures that the enolate is consumed by the alkylating agent as it forms, minimizing its reaction with already-alkylated product.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical flowchart for troubleshooting common issues.

G cluster_workflow Experimental Workflow start_node start_node process_node process_node decision_node decision_node output_node output_node A Reagent Prep (Cyclohexanone, Base, 4-Fluorobenzyl Halide) B Enolate/Enamine Formation A->B C Alkylation Reaction B->C D Reaction Quench C->D E Aqueous Work-up & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Product Analysis (NMR, GC-MS) F->G

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start_node start_node decision_node decision_node solution_node solution_node Start Low Yield or Purity Issue CheckStart Starting materials fully consumed? Start->CheckStart CheckSide Significant side products observed? CheckStart->CheckSide Yes Sol_Deprot Improve deprotonation: - Use stronger/fresh base (LDA) - Ensure anhydrous conditions CheckStart->Sol_Deprot No (Enolate) Sol_Enamine Improve enamine formation: - Use Dean-Stark trap - Add molecular sieves CheckStart->Sol_Enamine No (Enamine) Sol_Poly Minimize poly-alkylation: - Slow addition of reagents - Use slight excess of ketone CheckSide->Sol_Poly Yes (Poly-alkylated) Sol_OAlk Minimize O-alkylation: - Use polar aprotic solvent (THF) - Ensure Li+ or K+ counter-ion CheckSide->Sol_OAlk Yes (O-alkylated) Sol_Purify Improve purification: - Optimize chromatography - Consider distillation CheckSide->Sol_Purify No

Caption: A logical flowchart for diagnosing and solving issues of low yield or purity.

Detailed Experimental Protocols

Protocol 1: Synthesis via Stork Enamine Reaction

This protocol is adapted from general procedures for enamine alkylation.[2][6]

Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (10.0 g, 102 mmol), pyrrolidine (10.8 g, 153 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg) in 100 mL of toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours), indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine. This intermediate is often used immediately in the next step without further purification.[3]

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine from Step 1 in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add 4-fluorobenzyl bromide (19.3 g, 102 mmol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • To the reaction mixture, add 50 mL of 10% aqueous HCl.

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and separate the layers.

  • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Direct Enolate Alkylation

This protocol is based on general principles of ketone enolate alkylation.[5]

Step 1: Generation of Cyclohexanone Enolate

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 50 mL of anhydrous THF and diisopropylamine (11.3 g, 112 mmol).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44.8 mL, 112 mmol) dropwise. Stir for 30 minutes at -78°C to form LDA.

  • Add cyclohexanone (10.0 g, 102 mmol), dissolved in 20 mL of anhydrous THF, dropwise to the LDA solution at -78°C.

  • Stir the mixture for 1 hour at -78°C to ensure complete formation of the lithium enolate.

Step 2: Alkylation

  • Add 4-fluorobenzyl bromide (19.3 g, 102 mmol), dissolved in 20 mL of anhydrous THF, dropwise to the enolate solution at -78°C.

  • After addition, maintain the temperature at -78°C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Follow steps 3-6 from Protocol 1 (Hydrolysis and Product Isolation) to work up and purify the final product.

References

Technical Support Center: Fluorobenzylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorobenzylation of cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific alkylation reaction. The information provided is based on established principles of ketone alkylation and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the fluorobenzylation of cyclohexanone?

A1: The main challenges include:

  • C- vs. O-Alkylation: A significant side reaction is the O-alkylation of the cyclohexanone enolate, leading to the formation of a silyl enol ether derivative instead of the desired C-alkylated product.[1][2]

  • Polyalkylation: The product, 2-(fluorobenzyl)cyclohexanone, can undergo further alkylation, leading to di- and poly-alkylated byproducts.[3][4] This is a common issue in ketone alkylation.

  • Low Yields: Incomplete deprotonation of cyclohexanone, side reactions, and suboptimal reaction conditions can all contribute to low yields of the desired product.

  • Regioselectivity: In substituted cyclohexanones, controlling which α-carbon is alkylated can be challenging.[5]

  • Self-Condensation: Aldol condensation of cyclohexanone can occur as a competing reaction, especially with weaker bases that do not fully deprotonate the ketone.[3][6]

Q2: How can I favor C-alkylation over O-alkylation?

A2: Several factors influence the C- vs. O-alkylation ratio:

  • Solvent: Polar, aprotic solvents tend to favor O-alkylation, while polar, protic solvents can favor C-alkylation by solvating the oxygen atom of the enolate.[1]

  • Counter-ion: Lithium enolates are known to favor C-alkylation.[1]

  • Electrophile: "Harder" electrophiles tend to react at the "harder" oxygen atom (O-alkylation), while "softer" electrophiles react at the "softer" carbon atom (C-alkylation).

Q3: What is the best base to use for the deprotonation of cyclohexanone?

A3: A strong, non-nucleophilic, sterically hindered base is recommended to ensure complete and irreversible deprotonation of the cyclohexanone.[7][8] Lithium diisopropylamide (LDA) is a common choice for this purpose as it minimizes side reactions like aldol condensation and nucleophilic attack on the fluorobenzyl halide.[9][10]

Q4: How can I minimize polyalkylation?

A4: To reduce the formation of polyalkylated products, you can:

  • Use a slight excess of the ketone relative to the alkylating agent.

  • Slowly add the fluorobenzyl halide to the reaction mixture to maintain a low concentration.

  • Use a strong base like LDA to ensure rapid and complete conversion of the ketone to the enolate.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of cyclohexanone. 2. Deactivated fluorobenzyl halide. 3. Reaction temperature too low.1. Use a stronger base (e.g., LDA) and ensure anhydrous conditions. 2. Check the purity and activity of the fluorobenzyl halide. 3. Optimize the reaction temperature; while enolate formation is often done at low temperatures, the alkylation step may require warming.
Mixture of C- and O-alkylated products 1. Reaction conditions favoring O-alkylation. 2. Nature of the solvent and counter-ion.1. Use a less polar solvent. 2. Employ a lithium base (e.g., LDA) to generate the lithium enolate.[1]
Significant amount of polyalkylated products 1. Excess of fluorobenzyl halide. 2. Equilibration of the enolate.1. Use a 1:1 or slight excess of cyclohexanone to fluorobenzyl halide. 2. Add the fluorobenzyl halide slowly to the enolate solution. 3. Maintain a low reaction temperature to minimize enolate equilibration.
Presence of aldol condensation products 1. Incomplete deprotonation, leaving unreacted cyclohexanone. 2. Use of a weaker base (e.g., alkoxides).1. Use a strong, sterically hindered base like LDA to ensure complete enolate formation.[7] 2. Maintain a low temperature during enolate formation.
Difficulty in purifying the product 1. Presence of multiple byproducts with similar polarities. 2. Unreacted starting materials.1. Optimize the reaction to minimize side products. 2. Employ careful column chromatography for purification. Consider derivatization to aid separation if necessary.

Experimental Protocols

General Protocol for Fluorobenzylation of Cyclohexanone

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexanone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • Fluorobenzyl halide (e.g., 2-fluorobenzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form LDA.

    • Add freshly distilled cyclohexanone dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution at -78 °C, slowly add a solution of the fluorobenzyl halide in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of C-alkylated product (%)Yield of O-alkylated product (%)
1LDA (1.1)THF-78 to RT1275<5
2NaH (1.1)DMF0 to RT124030
3KHMDS (1.1)THF-78 to RT126510
4t-BuOK (1.1)t-BuOHRT85015

Visualizations

Experimental Workflow

experimental_workflow start Start enolate_formation Enolate Formation (Cyclohexanone + LDA in THF at -78°C) start->enolate_formation alkylation Alkylation (Add Fluorobenzyl Halide) enolate_formation->alkylation workup Aqueous Work-up (Quench with NH4Cl) alkylation->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General workflow for the fluorobenzylation of cyclohexanone.

Competing Reaction Pathways

reaction_pathways cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate + Base aldol Aldol Condensation (Side Reaction) cyclohexanone->aldol + Base (incomplete deprotonation) c_alkylation C-Alkylation (Desired Pathway) enolate->c_alkylation + Fluorobenzyl Halide o_alkylation O-Alkylation (Side Reaction) enolate->o_alkylation + Fluorobenzyl Halide polyalkylation Polyalkylation (Side Reaction) c_alkylation->polyalkylation + Enolate + Fluorobenzyl Halide

Caption: Potential reaction pathways in the fluorobenzylation of cyclohexanone.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield of Desired Product check_byproducts Analyze Crude Product by GC-MS/NMR start->check_byproducts no_product Mainly Starting Material check_byproducts->no_product No reaction o_product Significant O-Alkylation check_byproducts->o_product Side product detected poly_product Significant Polyalkylation check_byproducts->poly_product Higher MW products solution_no_product Increase Base Equivalents Ensure Anhydrous Conditions Check Reagent Purity no_product->solution_no_product solution_o_product Change to Li-based Base Use Less Polar Solvent o_product->solution_o_product solution_poly_product Use Slight Excess of Ketone Slow Addition of Alkyl Halide poly_product->solution_poly_product

References

Technical Support Center: Managing Diastereoselectivity in 2-Substituted Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-substituted cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling stereochemical outcomes in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data to inform your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a mixture of diastereomers during the alkylation of my 2-substituted cyclohexanone. How can I improve the selectivity?

A1: This is a common issue governed by the formation of either the kinetic or thermodynamic enolate. The product distribution depends heavily on the reaction conditions.[1]

  • Kinetic Control: Favors the formation of the less substituted (less stable) enolate by removing the most accessible proton. This product is formed faster. To favor the kinetic product, use a sterically hindered, strong base at a low temperature with a short reaction time. This makes the deprotonation step irreversible.[2][3]

    • Recommended Conditions: Lithium diisopropylamide (LDA) or other bulky lithium amide bases at -78 °C.[3]

  • Thermodynamic Control: Favors the formation of the more substituted (more stable) enolate. To achieve this, the reaction needs to be reversible, allowing equilibrium to be established. Use a weaker base (one that is not strong enough to cause irreversible deprotonation), a protic solvent, or higher temperatures.[1][2]

    • Recommended Conditions: A weaker base like potassium hydride (KH) or triethylamine at room temperature or higher.[2][3]

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_Base Bulky, Strong Base (e.g., LDA) K_Enolate Kinetic Enolate (Less Substituted, Forms Faster) K_Base->K_Enolate Irreversible Deprotonation K_Cond Low Temperature (-78 °C) K_Product Kinetic Alkylation Product K_Enolate->K_Product + E+ T_Enolate Thermodynamic Enolate (More Substituted, More Stable) K_Enolate->T_Enolate Equilibration under Thermodynamic Conditions T_Base Small, Weaker Base (e.g., KH, Et3N) T_Base->T_Enolate Reversible Deprotonation T_Cond Higher Temperature (e.g., 25 °C) T_Product Thermodynamic Alkylation Product T_Enolate->T_Product + E+ Start 2-Alkyl-Cyclohexanone Start->K_Base Start->T_Base

Q2: My reaction involves a nucleophilic addition to the carbonyl group. What determines whether the nucleophile adds from the axial or equatorial face?

A2: The facial selectivity of nucleophilic attack on a cyclohexanone is primarily determined by a balance between torsional strain and steric hindrance.[4]

  • Axial Attack: Smaller nucleophiles (e.g., LiAlH₄, MeMgBr) often favor axial attack. This trajectory avoids developing eclipsing interactions (torsional strain) between the forming C-Nu bond and the adjacent C-H bonds on the ring.[4][5] However, this approach can be hindered by the presence of axial substituents at the C3 and C5 positions.[4]

  • Equatorial Attack: Larger, bulkier nucleophiles (e.g., L-selectride) are sterically hindered by the axial hydrogens at C3 and C5, forcing them to attack from the more open equatorial face.[6] While this avoids steric clash, it introduces torsional strain as the carbonyl oxygen must move past the equatorial C-H bonds.[4]

G cluster_main cluster_factors Influencing Factors Cyclohexanone Substituted Cyclohexanone Axial_Attack Axial Attack Equatorial_Attack Equatorial Attack Product_Axial_Nu Product (Axial Nu, Equatorial OH) Product_Equatorial_Nu Product (Equatorial Nu, Axial OH) Small_Nu Small Nucleophile (e.g., LiAlH4) Bulky_Nu Bulky Nucleophile (e.g., L-Selectride) Torsional_Strain Avoids Torsional Strain Steric_Hindrance Avoids Steric Hindrance

Q3: How can I use chelation control to direct the stereochemical outcome of a reaction?

A3: Chelation control is a powerful strategy when your cyclohexanone has a substituent at the α-position containing a Lewis basic heteroatom (e.g., -OR, -NR₂). By using a chelating metal salt (e.g., ZnCl₂, MgBr₂, TiCl₄), the metal can coordinate to both the carbonyl oxygen and the heteroatom, creating a rigid, cyclic intermediate. This conformation locks the molecule, forcing the nucleophile to attack from the less sterically hindered face, often leading to very high diastereoselectivity.[7][8] Non-chelating reagents (e.g., NaBH₄) or protecting groups that hinder chelation (e.g., bulky silyl ethers) will typically result in the opposite diastereomer, following non-chelate models like Felkin-Anh.[7][9]

Q4: Are there modern catalytic methods to achieve high diastereoselectivity?

A4: Yes, organocatalysis has become a prominent strategy for the highly diastereo- and enantioselective synthesis of substituted cyclohexanones.[10] Chiral organocatalysts, such as proline derivatives or thiourea-based catalysts, can activate the substrates and control the facial approach of the reactants.[11] These methods are often used in cascade or domino reactions, such as Michael-aldol sequences, to rapidly construct complex cyclohexanone cores with multiple stereocenters in high diastereopurity (often >20:1 d.r.).[12]

Quantitative Data Summary

The choice of reagents and conditions has a quantifiable impact on the diastereomeric ratio (d.r.) of the products. The table below summarizes outcomes for common transformations.

Reaction TypeSubstrateReagent/ConditionsProduct Ratio (Diastereomer 1 : Diastereomer 2)Control TypeReference
Enolate Alkylation 2-Methylcyclohexanone1. LDA, THF, -78°C; 2. MeI>95:5 (2,6-dimethyl : 2,2-dimethyl)Kinetic[2][3]
Enolate Alkylation 2-Methylcyclohexanone1. Et₃N, EtOH, 70°C; 2. MeI<30:70 (2,6-dimethyl : 2,2-dimethyl)Thermodynamic[1][2]
Carbonyl Reduction 4-tert-ButylcyclohexanoneLiAlH₄, Et₂O90:10 (Axial attack : Equatorial attack)Steric/Torsional[6]
Carbonyl Reduction 4-tert-ButylcyclohexanoneL-Selectride®, THF5:95 (Axial attack : Equatorial attack)Steric[6]
Organocatalysis β-Keto ester + Michael AcceptorDBU, CH₂Cl₂, rt>20:1 d.r.Catalyst Control[12]
Chelation Addition α-(TBS-oxy) ketone + Me₂ZnToluene, -78°C to 0°C>20:1 d.r.Chelation[8]

Key Experimental Protocols

Protocol 1: Kinetically Controlled Alkylation of 2-Methylcyclohexanone

This protocol is designed to favor the formation of the less-substituted enolate, leading to the kinetic alkylation product.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Methyl iodide (MeI)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Prepare LDA Solution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.[3]

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.[3]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired 2,6-dimethylcyclohexanone.

G Start Start Prep_LDA Prepare LDA Solution (THF, -78°C -> 0°C -> -78°C) Start->Prep_LDA Form_Enolate Form Kinetic Enolate (Add Ketone, -78°C, 1h) Prep_LDA->Form_Enolate Alkylate Alkylate (Add MeI, -78°C -> RT) Form_Enolate->Alkylate Quench Quench Reaction (aq. NH4Cl) Alkylate->Quench Extract Extract & Dry Quench->Extract Purify Purify (Chromatography) Extract->Purify End End Purify->End

Protocol 2: Organocatalyzed Diastereoselective Michael-Aldol Domino Reaction

This protocol, adapted from recent literature, demonstrates the rapid assembly of a polyfunctional cyclohexanone with high diastereoselectivity.[12]

Materials:

  • β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate) (1.0 eq)

  • Trisubstituted Michael acceptor (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.10 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a vial charged with a magnetic stir bar, add the β-keto ester (1.0 eq), the trisubstituted Michael acceptor (1.0 eq), and anhydrous dichloromethane.

  • Initiation: Add DBU (0.10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. Many of these reactions show product crystallization/precipitation directly from the reaction mixture.

  • Isolation: If a precipitate forms, isolate the product by vacuum filtration. Wash the solid with cold solvent (e.g., CH₂Cl₂ or Et₂O).

  • Purification: In many cases, the filtered solid is analytically pure and requires no further purification.[12] If necessary, the filtrate can be concentrated and purified by column chromatography to isolate any remaining product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[12]

References

optimization of reaction conditions for 2-benzylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-benzylcyclohexanone?

A1: The most common methods for synthesizing 2-benzylcyclohexanone involve the alkylation of cyclohexanone. Key approaches include:

  • Direct enolate alkylation: This involves the deprotonation of cyclohexanone with a strong base to form an enolate, followed by reaction with a benzyl halide (e.g., benzyl bromide). Common bases include lithium diisopropylamide (LDA) and sodium hydride (NaH).[1][2]

  • Enamine alkylation (Stork enamine synthesis): Cyclohexanone is first reacted with a secondary amine (e.g., pyrrolidine, piperidine) to form an enamine. The enamine then acts as a nucleophile to attack a benzyl halide. The resulting iminium salt is hydrolyzed to yield the alkylated ketone.[3][4]

  • Aldol condensation followed by reduction: While less direct, this method involves the reaction of cyclohexanone with benzaldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone derivative). This intermediate is then reduced to afford 2-benzylcyclohexanone.[2][5]

Q2: What are the main challenges in the synthesis of 2-benzylcyclohexanone?

A2: Researchers often encounter several challenges during the synthesis of 2-benzylcyclohexanone:

  • Over-alkylation: The product, 2-benzylcyclohexanone, still possesses an acidic α-proton and can be further alkylated to yield 2,6-dibenzylcyclohexanone or 2-benzyl-2-alkylcyclohexanone.[1][2]

  • O-alkylation vs. C-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of a silyl enol ether or other ether byproducts, reducing the yield of the desired C-alkylated product.[1][2]

  • Lack of regioselectivity: In cases where a substituted cyclohexanone is used, deprotonation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[6]

  • Side reactions of the alkylating agent: Benzyl halides can undergo self-condensation or elimination reactions under basic conditions.

Troubleshooting Guides

Problem 1: Low Yield of 2-Benzylcyclohexanone
Potential Cause Suggested Solution
Incomplete enolate formation Use a stronger base like LDA, which provides rapid and quantitative enolate formation. Ensure anhydrous reaction conditions as protic solvents will quench the enolate.
O-alkylation The choice of solvent and counter-ion can influence the C/O alkylation ratio. Aprotic, non-polar solvents generally favor C-alkylation. Using lithium-based enolates can also favor C-alkylation.
Over-alkylation Use a slight excess of the enolate relative to the benzyl halide. Add the benzyl halide slowly to the enolate solution at a low temperature to control the reaction.[2]
Side reactions of benzyl bromide Ensure the quality of the benzyl bromide. Distill it before use if necessary. Maintain a low reaction temperature to minimize side reactions.
Inefficient enamine formation Ensure the effective removal of water during enamine formation, for instance, by using a Dean-Stark apparatus or a drying agent.
Problem 2: Presence of Multiple Products in the Final Mixture
Potential Cause Suggested Solution
Over-alkylation products detected As mentioned above, use a controlled stoichiometry and slow addition of the alkylating agent. Consider using a less reactive alkylating agent if possible.
Unreacted starting material (cyclohexanone) Ensure complete deprotonation by using a sufficient amount of a strong base. Allow for adequate reaction time for the alkylation step.
O-alkylation byproduct present Modify reaction conditions to favor C-alkylation (see Problem 1). O-alkylated products can sometimes be separated by column chromatography.
Mixture of regioisomers (for substituted cyclohexanones) Employ methods for regioselective enolate formation. For example, using a bulky base may favor deprotonation at the less hindered α-carbon.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylcyclohexanone via Enolate Alkylation

This protocol is adapted from the synthesis of 2-benzyl-6-methylcyclohexanone.[8]

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (in hexane)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Pentane or diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents) dropwise, and stir the resulting LDA solution for 30 minutes at -78 °C.

  • Slowly add cyclohexanone (1.0 equivalent) to the LDA solution and stir for 2 hours at -78 °C to ensure complete enolate formation.

  • Add freshly distilled benzyl bromide (1.0 equivalent) dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with pentane or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-benzylcyclohexanone.

Data Presentation
Parameter Enolate Alkylation Enamine Alkylation Reference
Base LDA, NaH(catalytic acid)[1],[2],[3]
Solvent THF, DMEToluene, Benzene[1],[3]
Temperature -78 °C to RTReflux[8]
Typical Yield 60-85%70-90%[6]
Key Intermediates Lithium enolateEnamine, Iminium salt[1],[3]

Visualizations

experimental_workflow cluster_enolate Enolate Alkylation Pathway cluster_enamine Enamine Alkylation Pathway start_enolate Cyclohexanone base_add Add Strong Base (e.g., LDA) in THF at -78°C start_enolate->base_add enolate Lithium Enolate Formation base_add->enolate benzyl_add_enolate Add Benzyl Bromide enolate->benzyl_add_enolate product_enolate 2-Benzylcyclohexanone benzyl_add_enolate->product_enolate start_enamine Cyclohexanone amine_add React with Secondary Amine (e.g., Pyrrolidine) with acid catalyst start_enamine->amine_add enamine Enamine Formation amine_add->enamine benzyl_add_enamine Add Benzyl Bromide enamine->benzyl_add_enamine iminium Iminium Salt Intermediate benzyl_add_enamine->iminium hydrolysis Aqueous Acid Hydrolysis iminium->hydrolysis product_enamine 2-Benzylcyclohexanone hydrolysis->product_enamine

Caption: Comparative workflow of the two primary synthetic routes to 2-benzylcyclohexanone.

troubleshooting_low_yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss problem Low Yield of 2-Benzylcyclohexanone cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Loss During Workup problem->cause3 sol1a Increase reaction time/temperature cause1->sol1a sol1b Ensure stoichiometry is correct cause1->sol1b sol1c Verify reagent quality (e.g., base activity) cause1->sol1c sol2a Control temperature carefully cause2->sol2a sol2b Slow addition of reagents cause2->sol2b sol2c Check for O-alkylation vs. C-alkylation issues cause2->sol2c sol3a Optimize extraction procedure cause3->sol3a sol3b Improve purification method (e.g., chromatography conditions) cause3->sol3b

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: O-Alkylation vs. C-Alkylation in Cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic alkylation of cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the selectivity between O-alkylation and C-alkylation of cyclohexanone enolates.

Frequently Asked Questions (FAQs)

Q1: What are C-alkylation and O-alkylation in the context of cyclohexanone?

A1: When cyclohexanone is deprotonated, it forms an enolate ion, which is a resonance-stabilized species with negative charge density on both a carbon atom (the α-carbon) and the oxygen atom. This makes the enolate an "ambident nucleophile".[1][2] C-alkylation occurs when an electrophile reacts at the α-carbon, forming a new carbon-carbon bond. O-alkylation occurs when the electrophile reacts at the oxygen atom, forming an enol ether.[1][3]

Q2: Why is controlling the C- vs. O-alkylation ratio important?

A2: Controlling the reaction's regioselectivity is crucial for synthesizing the desired product and maximizing yield. C-alkylation is a fundamental method for creating new carbon-carbon bonds to build more complex molecular structures, often a key step in natural product synthesis. O-alkylation leads to the formation of silyl enol ethers or other enol derivatives, which are also valuable synthetic intermediates but represent a competing and potentially undesired pathway in many contexts.

Q3: What is the fundamental principle governing whether C- or O-alkylation is favored?

A3: The outcome of the reaction is governed by a competition between kinetic and thermodynamic control.[4][5]

  • Kinetic Control: Favors the fastest-forming product. Conditions that are irreversible and rapid, such as low temperatures and strong, sterically hindered bases, typically favor the kinetic product.[4][5]

  • Thermodynamic Control: Favors the most stable product. Conditions that allow for equilibrium to be established, such as higher temperatures, weaker bases, and longer reaction times, favor the thermodynamic product.[4][5]

In many cases, C-alkylation is the kinetic product, while O-alkylation can be the thermodynamic product, although this depends heavily on the specific reagents used.[3] For instance, the O-Si bond is very stable, making O-silylation both kinetically and thermodynamically favorable.[3]

Troubleshooting Guide

Q: I am observing a high proportion of the O-alkylated product, but I want the C-alkylated product. What factors should I investigate?

A: Obtaining a high ratio of O-alkylation when C-alkylation is desired is a common issue. Several factors influence this selectivity. Consider adjusting the following parameters, summarized in the table below.

Key Factors Influencing Alkylation Selectivity
FactorTo Favor C-Alkylation (Kinetic Product)To Favor O-AlkylationRationale
Base/Counter-ion Use a strong, sterically hindered base (e.g., LDA, LHMDS).[6][7] Use a small counter-ion like Li⁺.[7][8]Use a weaker base (e.g., triethylamine, potassium tert-butoxide).[4] Use a larger counter-ion like K⁺ or Na⁺.[7][8]Small cations like Li⁺ coordinate tightly with the oxygen, sterically hindering it and promoting attack at the carbon.[8] Strong, hindered bases ensure rapid, irreversible deprotonation.[7]
Solvent Use weakly coordinating, non-polar aprotic solvents (e.g., THF, Diethyl Ether).[1][9]Use polar, aprotic, strongly coordinating solvents (e.g., DMSO, HMPA, DMF).[8][9]Weakly coordinating solvents keep the enolate more aggregated and the oxygen "less exposed" due to ion pairing, favoring C-attack.[9] Strongly coordinating solvents create "naked" enolates where the more electronegative oxygen is more reactive.[9]
Electrophile Use a "soft" electrophile, such as an alkyl iodide or bromide (R-I, R-Br).[1][10]Use a "hard" electrophile, such as a trimethylsilyl chloride (TMSCl), or reagents with oxygen-derived leaving groups.[1][3][10]According to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile prefers to react with a soft electrophile, while the "hard" oxygen nucleophile prefers a hard electrophile.[10]
Temperature Use low temperatures (e.g., -78 °C).[4][7]Use higher temperatures.[4]Low temperatures prevent the system from reaching equilibrium, thus favoring the kinetically controlled C-alkylation product.[4][5]
Leaving Group Use an alkylating agent with a good leaving group that is also a soft base (e.g., I⁻, Br⁻).[1][11]Use an alkylating agent with a hard leaving group (e.g., OTs⁻, OTf⁻).[10]Softer leaving groups are associated with softer electrophiles, which tend to favor C-alkylation.[10]

Visual Guides and Workflows

Ambident Nature of Cyclohexanone Enolate

The following diagram illustrates the two competing pathways for the alkylation of a cyclohexanone enolate.

start Cyclohexanone Enolate (Ambident Nucleophile) c_attack C-Alkylation (Carbon Attack) start->c_attack  Soft Site o_attack O-Alkylation (Oxygen Attack) start->o_attack Hard Site   c_product 2-Alkylcyclohexanone c_attack->c_product Forms C-C bond electrophile Electrophile (E+) o_product 1-Alkoxycyclohexene (Enol Ether) o_attack->o_product Forms C-O bond

Caption: Competing C- and O-alkylation pathways for an enolate.

Troubleshooting Flowchart for Undesired O-Alkylation

If you are getting too much O-alkylation, follow this logical troubleshooting guide to promote C-alkylation.

start Problem: Excess O-Alkylation check_solvent 1. Analyze Solvent start->check_solvent solvent_action Is it polar aprotic (DMSO, HMPA)? Switch to non-polar (THF, Ether). check_solvent->solvent_action check_base 2. Analyze Base & Counter-ion solvent_action->check_base base_action Is it Na⁺/K⁺ based? Switch to Li⁺ base (LDA, n-BuLi). Ensure base is sterically hindered. check_base->base_action check_electrophile 3. Analyze Electrophile base_action->check_electrophile electrophile_action Is it a 'hard' electrophile (R-OTs, R₃SiCl)? Switch to 'soft' electrophile (R-I, R-Br). check_electrophile->electrophile_action check_temp 4. Check Temperature electrophile_action->check_temp temp_action Is the reaction run at room temp or higher? Run at low temperature (-78 °C). check_temp->temp_action end Goal: Increased C-Alkylation temp_action->end

Caption: Step-by-step guide to favor C-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Selective C-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the C-alkylated product by employing kinetically controlled conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add cyclohexanone (1.0 equivalent) dropwise via syringe. Maintain the temperature at -78 °C and stir the mixture for 1-2 hours to ensure complete enolate formation.[7][12]

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the 2-alkylcyclohexanone.

Protocol 2: General Procedure for Selective O-Alkylation (e.g., Silyl Enol Ether Formation)

This protocol is designed to favor the formation of the O-alkylated product, specifically a silyl enol ether, which is a common and useful transformation.

  • Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, nitrogen/argon inlet, and a rubber septum under an inert atmosphere.

  • Reagent Mixture: To the flask, add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as the solvent.[12] Add cyclohexanone (1.0 equivalent) and triethylamine (1.5 equivalents).

  • Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer to a separatory funnel and extract with pentane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with cold water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure (silyl enol ethers can be volatile). The crude product can often be used directly or purified by distillation.

References

stability issues of 2-(4-Fluorobenzyl)cyclohexanone under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Fluorobenzyl)cyclohexanone. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Exposure to strongly acidic or basic conditions can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxidizing Agents: Contact with peroxides, permanganates, or other oxidizing agents can lead to degradation.[1]

  • Incompatible Materials: Storage in proximity to strong acids, bases, and combustibles should be avoided.[1][2]

Q2: How should this compound be properly stored?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed and protected from direct sunlight and ignition sources.[2][3] The storage area should be away from incompatible materials such as strong oxidizing agents.[1]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure, likely degradation pathways under stress conditions could include:

  • Oxidation: The cyclohexanone ring is susceptible to oxidation, potentially leading to ring-opening products. The benzylic position is also a potential site for oxidation.

  • Enolization and Subsequent Reactions: Under acidic or basic conditions, the ketone can enolize, which may facilitate aldol-type condensation reactions or other rearrangements.

  • Photodegradation: The aromatic ring and the carbonyl group are chromophores that can absorb light, potentially leading to radical-mediated degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Recently Purchased Batch
  • Question: I have just received a new batch of this compound and my initial analysis shows unexpected impurity peaks. What could be the cause?

  • Possible Causes & Solutions:

CauseRecommended Action
Improper Shipping/Storage: Review the shipping and receiving records to check for any temperature excursions or damage to the packaging. Analyze a sample from a different, unopened container if available. Contact the supplier with your analytical data and batch number.[3]
Contamination: Ensure that all glassware and equipment used for analysis were scrupulously clean. Use fresh, high-purity solvents for sample preparation.
Inherent Impurities from Synthesis: It is possible that the impurities are related to the synthetic route.[4][5][6] Consult the supplier's certificate of analysis (CoA) to see if these impurities are known and quantified. If not, consider purification by column chromatography or recrystallization.
Issue 2: Degradation Observed During Experimental Work-up
  • Question: My reaction yield of a derivative of this compound is consistently low, and I suspect the starting material is degrading during the work-up procedure. What should I investigate?

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_ph Is the work-up acidic or basic? start->check_ph check_temp Are elevated temperatures used during work-up? check_ph->check_temp No neutralize Neutralize the reaction mixture to pH ~7 before work-up. check_ph->neutralize Yes check_air Is the reaction mixture exposed to air for extended periods? check_temp->check_air No lower_temp Perform work-up at lower temperatures (e.g., ice bath). check_temp->lower_temp Yes inert_atm Conduct work-up under an inert atmosphere (e.g., Nitrogen, Argon). check_air->inert_atm Yes end Re-evaluate Yield check_air->end No neutralize->check_temp lower_temp->check_air inert_atm->end

Caption: Troubleshooting workflow for low reaction yield.

Hypothetical Forced Degradation Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.

Table 1: Degradation under Hydrolytic Conditions

ConditionTime (hours)Assay of this compound (%)% Degradation
0.1 N HCl2498.51.5
0.1 N HCl7295.24.8
0.1 N NaOH2492.17.9
0.1 N NaOH7285.414.6
Purified Water7299.80.2

Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions

ConditionDurationAssay of this compound (%)% Degradation
3% H₂O₂24 hours88.711.3
60°C72 hours97.32.7
Photolytic (ICH Q1B)1.2 million lux hours94.55.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at room temperature.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep in the dark at room temperature.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C).

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

4. Experimental Workflow Diagram:

G cluster_0 Forced Degradation Workflow cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Screening:

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.

2. Method Optimization:

  • Gradient Elution: Develop a gradient elution program to resolve all peaks effectively.

  • Flow Rate: Optimize the flow rate (typically 0.8 - 1.2 mL/min).

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducibility.

  • Detection Wavelength: Use a photodiode array (PDA) detector to identify the optimal detection wavelength and to check for peak purity.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

Disclaimer: The information provided is for guidance purposes only and is based on general chemical principles. Specific stability behavior may vary. It is recommended to perform appropriate stability studies for your specific application.

References

Technical Support Center: Purification of 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-(4-Fluorobenzyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as cyclohexanone and 4-fluorobenzyl halide, the di-alkylated product 2,6-bis(4-fluorobenzyl)cyclohexanone, and byproducts from self-condensation of cyclohexanone. Depending on the reaction conditions, regioisomers and stereoisomers may also be present.

Q2: What is the first step I should take to assess the purity of my crude product?

A2: The initial and most crucial step is to analyze your crude product using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC will give you a qualitative idea of the number of components in your mixture, while ¹H NMR can help identify the presence of starting materials and major byproducts.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the nature of the impurities. Column chromatography is a versatile and widely used technique for separating compounds with different polarities and is often the method of choice for this type of molecule.[1][2] Recrystallization can be effective if a suitable solvent is found and the product is a solid at room temperature. For high-boiling impurities, vacuum distillation may also be an option.[3]

Q4: Can I use a liquid-liquid extraction to purify my product?

A4: A simple acid-base extraction can be very effective for removing acidic or basic impurities. For instance, a wash with a dilute aqueous solution of sodium bicarbonate can remove acidic byproducts, while a wash with dilute hydrochloric acid can remove basic impurities. For removing unreacted aldehydes or certain reactive ketones, a bisulfite extraction can be employed where a charged adduct is formed and extracted into an aqueous layer.[4][5][6]

Troubleshooting Guide

Q: My TLC plate shows multiple spots after an initial work-up. What should I do?

A: Multiple spots on a TLC plate indicate the presence of several compounds. You should proceed with a more robust purification method like column chromatography. Try to identify the spots corresponding to your product, starting materials, and byproducts by running reference spots of the starting materials alongside your crude mixture.

Q: I performed column chromatography, but my product is still impure. What went wrong?

A: This could be due to several factors:

  • Improper Solvent System: The polarity of the eluent may not be optimal for separating your product from the impurities. You may need to screen different solvent systems using TLC to find one that gives good separation between the spots. A common starting point for ketones is a mixture of hexane and ethyl acetate.[6]

  • Column Overloading: If too much crude product is loaded onto the column, the separation efficiency will decrease.[2]

  • Co-elution of Impurities: An impurity may have a very similar polarity to your product, making separation by chromatography difficult. In this case, you may need to try a different purification technique, such as recrystallization or distillation, or use a different stationary phase for chromatography (e.g., alumina instead of silica gel).

Q: My product, which is expected to be a solid, is an oil. How can I induce crystallization?

A: If your product is an oil but is expected to be a solid, it is likely impure. The impurities can be inhibiting the crystallization process.

  • Increase Purity: First, try to purify the oil further using column chromatography.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil dissolved in a minimal amount of a suitable solvent. The micro-scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution of your crude product.

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which your product has low solubility at low temperatures and high solubility at higher temperatures.

Q: I tried vacuum distillation, but my product seems to be decomposing. What should I do?

A: Decomposition during distillation is often due to excessive temperature. To mitigate this, ensure your vacuum system is efficient to lower the boiling point of your compound. A Kugelrohr apparatus can also be beneficial for distilling small quantities at lower temperatures.[7] If decomposition persists, column chromatography is likely a better alternative.

Data Presentation

The following table provides a qualitative comparison of common purification techniques for this compound.

Purification TechniqueTypical Purity AchievedThroughputKey AdvantagesCommon Challenges
Column Chromatography >95%Low to MediumHighly versatile for a wide range of impurities.[1]Can be time-consuming and requires large volumes of solvent.[2]
Recrystallization >98% (if successful)Medium to HighPotentially yields very pure material; scalable.Finding a suitable solvent can be challenging; not suitable for oils.
Vacuum Distillation >90%HighFast and effective for removing non-volatile or very volatile impurities.Risk of thermal decomposition of the product.[3]
Acid-Base Extraction N/A (Pre-purification)HighSimple and quick for removing acidic or basic impurities.Only removes specific types of impurities.
Bisulfite Extraction N/A (Pre-purification)HighEffective for removing unreacted aldehydes or reactive ketones.[4][5]Not all ketones form stable bisulfite adducts.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Start eluting the column with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate), determined by prior TLC analysis.

    • Gradually increase the polarity of the eluent if necessary to elute the desired compound.[1]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a candidate solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but not when cold, and the impurities should remain soluble at the cold temperature. Common solvents to try include isopropanol, ethanol, hexanes, or mixtures thereof.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Vacuum Distillation
  • Apparatus Setup:

    • Set up a simple vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Use a heating mantle with a stirrer for uniform heating.

  • Distillation:

    • Place the crude product in the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the flask. Collect the fraction that distills at a constant temperature and pressure. This fraction should correspond to the boiling point of your product at that pressure.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent atmospheric oxygen from causing an explosion with hot organic vapors.

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude this compound TLC_NMR Purity Assessment (TLC, NMR) Crude->TLC_NMR Extraction Acid-Base Wash (Optional) TLC_NMR->Extraction Identify Impurities Recrystal Recrystallization TLC_NMR->Recrystal If solid & suitable solvent found Distill Vacuum Distillation TLC_NMR->Distill For volatile impurities ColumnChrom Column Chromatography Extraction->ColumnChrom Primary Method Analysis Purity Analysis of Fractions ColumnChrom->Analysis PureProduct Pure Product (>95%) Recrystal->PureProduct Distill->PureProduct Analysis->ColumnChrom Fractions are impure Combine Combine Pure Fractions & Evaporate Analysis->Combine Fractions are pure Combine->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree cluster_problem Problem Identification cluster_solution Potential Solutions Start Impure Product After Initial Purification TLC Analyze by TLC Start->TLC NMR Analyze by NMR Start->NMR ChangeSolvent Optimize Chromatography Solvent System TLC->ChangeSolvent Poor Separation CheckLoading Reduce Column Loading TLC->CheckLoading Streaking / Overlapping Spots TryRecrystal Attempt Recrystallization NMR->TryRecrystal Minor Impurities & Product is Solid TryDistill Attempt Vacuum Distillation NMR->TryDistill Boiling Point Difference >25°C RepeatChrom Repeat Chromatography NMR->RepeatChrom Multiple Impurities ChangeSolvent->RepeatChrom CheckLoading->RepeatChrom

Caption: Decision tree for troubleshooting common purity issues.

References

addressing scale-up difficulties for 2-(4-Fluorobenzyl)cyclohexanone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorobenzyl)cyclohexanone, with a focus on addressing challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the alkylation of cyclohexanone with 4-fluorobenzyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete deprotonation of cyclohexanone.Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount (e.g., 1.05-1.1 equivalents) to ensure complete enolate formation. Weaker bases like sodium ethoxide can lead to an equilibrium with unreacted ketone, reducing overall yield.
Side reactions such as aldol condensation.Ensure rapid and complete formation of the enolate before adding the 4-fluorobenzyl halide. Maintain a low reaction temperature (e.g., -78 °C) during enolate formation.
O-alkylation leading to the formation of 2-(4-fluorobenzyl)oxy-1-cyclohexene.Use a less polar, aprotic solvent like Tetrahydrofuran (THF). The lithium counterion from LDA generally favors C-alkylation over O-alkylation compared to sodium or potassium counterions.
Presence of a Significant Amount of 2,6-bis(4-fluorobenzyl)cyclohexanone (Dialkylation Product) The mono-alkylated product is deprotonated and reacts further.Use of a strong base like LDA to completely consume the initial cyclohexanone, leaving no excess base to deprotonate the product. Add the 4-fluorobenzyl halide slowly to the enolate solution to maintain a low concentration of the alkylating agent.
Use of an excess of 4-fluorobenzyl halide.Use a stoichiometric amount or a slight excess of cyclohexanone relative to the 4-fluorobenzyl halide.
Formation of an Aldol Condensation Product (2-(Cyclohexylidene)cyclohexanone) Incomplete or slow enolate formation.Use a strong base (LDA) to ensure rapid and complete deprotonation. Add the base to the cyclohexanone solution at a low temperature before introducing the alkylating agent.
Difficult Purification of the Final Product Presence of multiple byproducts with similar polarities.Optimize the reaction conditions to minimize byproduct formation. For purification, consider fractional distillation under reduced pressure or column chromatography on silica gel.
Unreacted 4-fluorobenzyl halide remaining.Ensure the reaction goes to completion. A slight excess of the enolate can help consume all of the alkylating agent. Unreacted halide can be removed during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the alkylation of a cyclohexanone enolate with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This involves the deprotonation of cyclohexanone using a strong base to form a nucleophilic enolate, which then attacks the electrophilic benzylic carbon of the alkylating agent in an SN2 reaction.[1]

Q2: Why is Lithium Diisopropylamide (LDA) the preferred base for this reaction on a larger scale?

LDA is a strong, non-nucleophilic, and sterically hindered base.[1] Its strength ensures the rapid and complete conversion of cyclohexanone to its lithium enolate, which minimizes side reactions like aldol condensation.[1] Being non-nucleophilic, it does not compete with the enolate in attacking the alkylating agent. Its steric bulk can also influence the regioselectivity of deprotonation in substituted cyclohexanones.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?

Enolates are ambident nucleophiles, meaning they can react at two sites: the α-carbon (C-alkylation) to form the desired ketone, or the oxygen atom (O-alkylation) to form an enol ether. To favor C-alkylation:

  • Counter-ion: Lithium counterions (from LDA) generally favor C-alkylation due to coordination with the oxygen atom.

  • Solvent: Aprotic, non-polar solvents like THF are preferred. Protic solvents can solvate the oxygen atom, making it less available for reaction and thus favoring C-alkylation.[2]

  • Electrophile: "Softer" electrophiles, such as alkyl bromides and iodides, tend to favor C-alkylation.[3]

Q4: How can I minimize the formation of the dialkylated byproduct, 2,6-bis(4-fluorobenzyl)cyclohexanone?

The formation of the dialkylated product is a common issue in scale-up. To minimize it:

  • Ensure complete formation of the enolate from the starting cyclohexanone by using a stoichiometric amount of a strong base like LDA.

  • Avoid using an excess of the 4-fluorobenzyl halide.

  • Add the alkylating agent slowly to the reaction mixture to maintain its low concentration relative to the enolate of the starting material.

Q5: What are the typical reaction conditions for this synthesis?

Typical laboratory-scale conditions involve the slow addition of a solution of LDA in THF to a solution of cyclohexanone in THF at a low temperature, usually -78 °C, under an inert atmosphere (e.g., nitrogen or argon). After a short stirring period to ensure complete enolate formation, the 4-fluorobenzyl halide is added, and the reaction is allowed to slowly warm to room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound using LDA

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Fluorobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 4-fluorobenzyl bromide (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical outcomes for this type of reaction to illustrate the impact of different reaction parameters.

Table 1: Effect of Base on Product Distribution

BaseEquivalentsSolventTemperature (°C)Yield of C-alkylation Product (%)Yield of O-alkylation Product (%)Yield of Dialkylation Product (%)
LDA1.1THF-78 to RT~85< 5< 5
NaH1.1THF0 to RT~60~10~15
KHMDS1.1THF-78 to RT~80~10< 5
NaOEt1.1EtOHRT~40~5~20

Table 2: Effect of Solvent on C/O-Alkylation Ratio (using LDA)

SolventDielectric ConstantC-Alkylation : O-Alkylation Ratio
THF7.6> 17 : 1
Diethyl Ether4.3> 20 : 1
DME7.2~ 15 : 1
HMPA (co-solvent)30~ 5 : 1

Visualizations

experimental_workflow cluster_LDA LDA Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_purification Workup & Purification diisopropylamine Diisopropylamine in THF LDA LDA Solution (-78 °C) diisopropylamine->LDA nBuLi n-BuLi nBuLi->LDA enolate Lithium Enolate (-78 °C) LDA->enolate Deprotonation cyclohexanone Cyclohexanone in THF cyclohexanone->enolate product_mixture Crude Product Mixture enolate->product_mixture SN2 Attack alkyl_halide 4-Fluorobenzyl Bromide in THF alkyl_halide->product_mixture workup Aqueous Workup product_mixture->workup purification Distillation or Chromatography workup->purification final_product Pure 2-(4-Fluorobenzyl)- cyclohexanone purification->final_product side_reactions enolate Cyclohexanone Enolate c_alkylation C-Alkylation (Desired Product) enolate->c_alkylation C-Attack o_alkylation O-Alkylation (Byproduct) enolate->o_alkylation O-Attack aldol Aldol Condensation (Byproduct) enolate->aldol Reacts with alkyl_halide 4-Fluorobenzyl Halide product 2-(4-Fluorobenzyl)- cyclohexanone c_alkylation->product dialkylation Dialkylation (Byproduct) unreacted_ketone Unreacted Cyclohexanone unreacted_ketone->aldol product->dialkylation Further Deprotonation & Alkylation

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-(4-Fluorobenzyl)cyclohexanone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-Fluorobenzyl)cyclohexanone is a substituted aromatic ketone with potential applications in pharmaceutical research and development. Ensuring the purity of this compound is critical for the reliability and reproducibility of scientific experiments and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from any impurities. This guide provides a detailed comparison of a sample of this compound against a designated reference standard, outlining the experimental protocol, presenting comparative data, and illustrating the validation workflow.

Experimental Protocol: HPLC Purity Determination

This section details the methodology for the HPLC analysis of this compound.

1. Materials and Reagents:

  • Sample: this compound, batch to be tested.

  • Reference Standard: A high-purity, well-characterized batch of this compound, designated as the reference standard.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm or HPLC grade.

  • Methanol: HPLC grade (for sample preparation).

2. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic ketones.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of both polar and non-polar impurities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm (based on the UV absorbance of the fluorobenzyl group). A full UV scan of the main peak should be performed to confirm the optimal wavelength.

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the initial mobile phase composition (50:50 acetonitrile:water). Filter the working solutions through a 0.45 µm syringe filter before injection.

5. Analysis Sequence:

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the reference standard working solution five times to check for system suitability (repeatability of retention time and peak area).

  • Inject the sample working solution in duplicate.

  • Inject the reference standard working solution again to bracket the samples and confirm system stability.

6. Data Analysis and Purity Calculation:

The purity of the sample is determined by comparing its chromatogram to that of the reference standard. The percentage purity is calculated using the area normalization method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities to monitor for include:

  • Unreacted cyclohexanone.

  • Unreacted 4-fluorobenzyl starting material.

  • Products of side reactions, such as 2,6-bis(4-fluorobenzyl)cyclohexanone.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of a test sample of this compound against a reference standard.

Parameter Reference Standard Test Sample Acceptance Criteria
Retention Time (min) 15.2315.24± 2% of Reference
Peak Area (mAU*s) 25482535Report Value
Calculated Purity (%) 99.8%98.5%≥ 98.0%
Impurity 1 (RT 8.5 min) Not Detected0.8%≤ 1.0%
Impurity 2 (RT 22.1 min) 0.2%0.7%≤ 1.0%
Total Impurities (%) 0.2%1.5%≤ 2.0%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process for purity validation.

experimental_workflow prep Sample & Standard Preparation hplc HPLC Analysis prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing data_acq->data_proc report Purity Report Generation data_proc->report

Caption: Experimental workflow for HPLC purity validation.

purity_validation_logic start Start Purity Validation compare Compare Sample to Reference Standard start->compare pass Purity Meets Specification compare->pass Yes fail Purity Fails Specification compare->fail No end_pass End pass->end_pass investigate Investigate Out-of-Specification Result fail->investigate end_fail End investigate->end_fail

Caption: Logical flow for purity validation decision.

Disclaimer: This guide provides a general framework for the HPLC purity validation of this compound. The specific chromatographic conditions and acceptance criteria may need to be optimized and validated for your specific application and regulatory requirements.

Confirming Molecular Structures: A Crystallographic Comparison Featuring 2,6-Bis(4-Fluorobenzylidene)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise atomic coordinates and bonding information. While crystallographic data for 2-(4-Fluorobenzyl)cyclohexanone is not publicly available, this guide provides a comparative analysis using the structurally related compound, 2,6-Bis(4-fluorobenzylidene)cyclohexanone, for which detailed X-ray diffraction data exists.

This guide will delve into the crystallographic data of the comparator, outline a comprehensive experimental protocol for X-ray structure determination of small organic molecules, and present a visual workflow of the crystallographic process. This information serves as a valuable reference for researchers seeking to confirm the structures of similar cyclohexanone derivatives.

Comparative Crystallographic Data

The crystallographic data for 2,6-Bis(4-fluorobenzylidene)cyclohexanone provides a benchmark for understanding the structural parameters of related molecules. Key data points are summarized in the table below.

Parameter2,6-Bis(4-fluorobenzylidene)cyclohexanone[1]
Chemical Formula C₂₀H₁₆F₂O
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 9.700(5) Å, b = 11.834(6) Å, c = 14.315(7) Å
α = 78.464(9)°, β = 74.394(8)°, γ = 86.186(9)°
Volume (V) 1551.0(1) ų
Molecules per Unit Cell (Z) 4
Final R-factor 4.8%
Conformation The cyclohexanone ring adopts a sofa conformation.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound. This is a generalized procedure and may require optimization based on the specific compound and available instrumentation.[2][3][4][5][6]

1. Crystallization:

  • The first and often most challenging step is to grow high-quality single crystals of the compound.[2][4]

  • A common method is slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened to find optimal conditions.

  • Other techniques include vapor diffusion, cooling crystallization, and solvent layering.

  • Ideal crystals should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in all dimensions.[3]

2. Crystal Mounting:

  • A suitable crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures (typically 100 K).[7]

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.[4]

  • The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector (e.g., CCD or CMOS).[6][7]

  • A preliminary diffraction image is taken to assess crystal quality.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with the detector recording the diffraction pattern at each step.[8]

4. Data Reduction and Processing:

  • The raw diffraction images are processed to determine the intensity and position of each reflection.

  • The data is indexed to determine the unit cell parameters and crystal system.

  • The intensities are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • The data is scaled and merged to produce a final reflection file.[4]

5. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[5]

  • An initial molecular model is built into the electron density map.

  • The model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[5]

  • The quality of the final model is assessed using metrics such as the R-factor.

6. Structure Validation and Deposition:

  • The final structure is validated for geometric reasonability and to ensure it is the best possible fit to the data.

  • The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the major steps involved in determining a molecular structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_final Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer DataProcessing Data Reduction & Processing Diffractometer->DataProcessing StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

A Comparative Analysis of the Biological Activities of 2-(4-Fluorobenzyl)cyclohexanone and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the potential biological activities of 2-(4-Fluorobenzyl)cyclohexanone and 2-(4-Chlorobenzyl)cyclohexanone, drawing insights from related chemical structures.

Introduction

The pharmacological landscape is continually evolving, with a constant search for novel molecular entities that exhibit enhanced therapeutic efficacy and safety profiles. Within the broad class of organic compounds, cyclohexanone derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the potential biological activities of two specific halogenated analogs: this compound and 2-(4-Chlorobenzyl)cyclohexanone.

Inferred Biological Activity Comparison

Based on structure-activity relationship (SAR) studies of similar halogenated aromatic compounds, we can infer potential differences in the biological activities of this compound and its chloro-analog. The nature of the halogen atom (fluorine vs. chlorine) can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Biological ActivityThis compound (Inferred)2-(4-Chlorobenzyl)cyclohexanone (Inferred)Rationale for Inference
Antimicrobial Activity May exhibit moderate to good activity.May exhibit good to potent activity.In many classes of antimicrobial compounds, chloro-substituents often confer higher potency than fluoro-substituents due to increased lipophilicity and electronic effects that can enhance interaction with microbial targets.
Anticancer Activity Potential for moderate cytotoxic effects against various cancer cell lines.Potential for moderate to potent cytotoxic effects, possibly through induction of apoptosis and cell cycle arrest.The higher lipophilicity of the chloro-analog could lead to better cell membrane penetration and accumulation within cancer cells, potentially leading to enhanced anticancer activity compared to the fluoro-analog.
Anti-inflammatory Activity Likely to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators.Likely to possess significant anti-inflammatory properties, potentially with greater potency than the fluoro-analog.The electronic properties of the chloro group can influence the molecule's ability to interact with key enzymes in inflammatory pathways, such as cyclooxygenases or lipoxygenases.

Experimental Protocols

While specific experimental data for the two target compounds is unavailable, the following are detailed methodologies for key experiments commonly used to evaluate the biological activities of similar cyclohexanone derivatives. These protocols can serve as a foundation for future studies on this compound and 2-(4-Chlorobenzyl)cyclohexanone.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Workflow:

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare stock solutions of test compounds in DMSO start->compound_prep serial_dilution Perform two-fold serial dilutions of compounds in a 96-well microplate compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) inoculation Inoculate each well with the microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) inoculation->incubation mic_determination Determine MIC as the lowest concentration with no visible growth incubation->mic_determination MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start cell_culture Culture cancer cell lines in appropriate medium start->cell_culture cell_seeding Seed cells into a 96-well plate and allow to attach overnight cell_culture->cell_seeding compound_prep Prepare stock solutions of test compounds in DMSO treatment Treat cells with various concentrations of the test compounds for 24-72h compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT solution to each well and incubate for 4h treatment->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_measurement ic50_calculation Calculate the IC50 value (concentration that inhibits 50% of cell growth) absorbance_measurement->ic50_calculation NO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start cell_culture Culture RAW 264.7 macrophage cells start->cell_culture cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding compound_prep Prepare stock solutions of test compounds in DMSO treatment Pre-treat cells with test compounds for 1h compound_prep->treatment cell_seeding->treatment stimulation Stimulate cells with LPS (1 µg/mL) for 24h treatment->stimulation supernatant_collection Collect cell culture supernatants stimulation->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction absorbance_measurement Measure absorbance at 540 nm griess_reaction->absorbance_measurement no_inhibition_calculation Calculate the percentage of nitric oxide inhibition absorbance_measurement->no_inhibition_calculation Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB->ProInflammatory_Genes NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) ProInflammatory_Genes->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Compound 2-(Halobenzyl)cyclohexanone Compound->NFkB Inhibition

Fluorinated vs. Non-Fluorinated Benzylcyclohexanone Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated benzylcyclohexanone derivatives, a class of compounds with demonstrated potential in anticancer and anti-inflammatory applications. Due to the limited availability of direct head-to-head comparative studies in published literature, this guide compiles and presents representative data from various sources to illustrate the potential impact of fluorination on the biological activity of the benzylcyclohexanone scaffold. The data presented herein should be interpreted with the understanding that experimental conditions may have varied between the cited studies.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for fluorinated and non-fluorinated benzylcyclohexanone and structurally related chalcone derivatives. The data is categorized by biological activity.

Anticancer Activity

The anticancer efficacy is often evaluated by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of higher potency.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Citation
2,6-bis(4-fluorobenzylidene)cyclohexanoneFluorinatedα-glucosidase inhibitory activity was also noted with an IC50 of 96.3±0.51 μM.Cytotoxic effects were observed against PC3, HeLa, and MCF-3 cell lines.
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneFluorinated ChalconeT47D30.4 µg/mL[1]
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneFluorinated ChalconeHeLa27.5 µg/mL[1]
Asymmetrical 2,6-bis(benzylidene)cyclohexanonesNon-fluorinatedMDA-MB 231, MCF-7, SK-N-MCThe majority of compounds have IC50 values less than 10µM, with some in the submicromolar range.[2]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneNon-fluorinatedMDA-MB 231Most potent against this cell line among tested compounds.[2]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneNon-fluorinatedMCF-7, SK-N-MCMost potent against these cell lines among tested compounds.[2]

Note: Direct comparison is challenging due to the use of different cell lines and assay conditions across studies. However, the data suggests that fluorination can be a key factor in enhancing cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundDerivative TypeAssayIC50 (µM)Citation
2,6-bis(benzylidenecyclohexanone) derivativesNon-fluorinatedNO inhibition in IFN-γ/LPS-activated RAW 264.7 cellsCompounds 8, 9, and 11a showed significant NO inhibitory activity with IC50 values of 6.68 ± 0.16, 6.09 ± 0.46, and 6.84 ± 0.12 μM, respectively.[3]
Pyrazole derivative with p-fluoro-benzoyl groupFluorinatedCOX-1 Inhibition11.18[4]
Pyrazole derivative with p-fluoro-benzoyl groupFluorinatedCOX-2 Inhibition0.10[4]

Note: The high potency of the fluorinated pyrazole derivative in COX-2 inhibition highlights the potential of fluorine substitution in designing selective anti-inflammatory agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated derivatives) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The concentration of nitrite (NO₂⁻), a stable product of NO, in cell culture supernatants is measured using the Griess reagent.

Protocol:

  • Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production by the test compounds is calculated.

Signaling Pathways and Mechanisms of Action

Benzylcyclohexanone derivatives, being structurally related to chalcones, are believed to exert their anticancer and anti-inflammatory effects through the modulation of several key signaling pathways.

Anticancer Mechanism

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting pathways such as the NF-κB and MAPK signaling cascades, and by inhibiting tubulin polymerization.

anticancer_pathway Drug Benzylcyclohexanone Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits NFkB_pathway NF-κB Pathway Drug->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway Drug->MAPK_pathway Inhibits Microtubule Microtubule Disruption CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Cell Proliferation NFkB_pathway->Proliferation MAPK_pathway->Proliferation Proliferation->Apoptosis

Caption: Proposed anticancer mechanism of benzylcyclohexanone derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK Drug Benzylcyclohexanone Derivative Drug->NFkB Inhibits Drug->MAPK Inhibits iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by benzylcyclohexanone derivatives.

Conclusion

The strategic incorporation of fluorine into the benzylcyclohexanone scaffold holds significant promise for enhancing the therapeutic efficacy of this class of compounds. The compiled data, although not from direct comparative studies, consistently suggests that fluorination can lead to increased potency in both anticancer and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate and validate these findings. Future research should focus on the synthesis and direct comparative evaluation of fluorinated and non-fluorinated benzylcyclohexanone analogues under standardized conditions to unequivocally determine the structure-activity relationships and the full therapeutic potential of these promising compounds.

References

A Comparative Spectroscopic Analysis of Substituted Cyclohexanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of cyclic ketones is paramount. This guide provides a comparative analysis of spectroscopic data for a series of substituted cyclohexanones, offering valuable insights into the influence of substituent type and position on their spectral characteristics. The information presented herein is supported by experimental data from established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide will delve into the ¹H NMR, ¹³C NMR, and IR spectra of unsubstituted cyclohexanone alongside its methylated, chlorinated, and methoxylated analogs. By presenting the data in a clear, comparative format, we aim to facilitate the identification and characterization of similar structures in a laboratory setting.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory techniques for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is reported as chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration. For ¹³C NMR, chemical shifts (δ) are reported.

Infrared (IR) Spectroscopy:

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for unsubstituted cyclohexanone and a selection of its substituted derivatives.

¹H NMR Spectral Data of Substituted Cyclohexanones (400 MHz, CDCl₃)
Compoundδ (ppm) of Protons Adjacent to C=O (α-protons)δ (ppm) of Other Ring Protonsδ (ppm) of Substituent Protons
Cyclohexanone~2.35 (t)~1.89 (quintet), ~1.73 (quintet)-
2-Methylcyclohexanone~2.45-2.25 (m)~2.10 (m), ~1.85 (m), ~1.70 (m), ~1.60 (m), ~1.35 (m)~1.02 (d)
3-Methylcyclohexanone~2.40-2.20 (m)~2.05 (m), ~1.95 (m), ~1.85 (m), ~1.65 (m), ~1.35 (m)~1.03 (d)
4-Methylcyclohexanone~2.45-2.25 (m)~2.15 (m), ~1.80 (m), ~1.55 (m)~1.05 (d)
2-Chlorocyclohexanone~4.30 (dd)~2.50-2.20 (m), ~2.10-1.90 (m), ~1.80-1.60 (m)-
4-Chlorocyclohexanone~2.70-2.55 (m)~2.40-2.25 (m), ~2.20-2.05 (m)~4.40 (tt)
4-Methoxycyclohexanone~2.60-2.45 (m)~2.30-2.15 (m), ~2.05-1.90 (m)~3.35 (s), ~3.80 (tt)
¹³C NMR Spectral Data of Substituted Cyclohexanones (100 MHz, CDCl₃)
Compoundδ (ppm) of C=Oδ (ppm) of α-Carbonsδ (ppm) of Other Ring Carbonsδ (ppm) of Substituent Carbon
Cyclohexanone~212.0~42.0~27.1, ~25.2-
2-Methylcyclohexanone~214.0~45.5, ~41.5~35.5, ~28.0, ~25.5~15.0
3-Methylcyclohexanone~212.0~50.0, ~41.0~35.0, ~32.0, ~25.0~22.5
4-Methylcyclohexanone~211.5~41.5~35.0, ~31.0~21.5
2-Chlorocyclohexanone~205.0~60.0, ~40.0~36.0, ~28.0, ~24.0-
4-Chlorocyclohexanone~208.0~40.0~36.0, ~34.0~60.0
4-Methoxycyclohexanone~209.0~40.0~32.0, ~30.0~75.0 (C-O), ~56.0 (O-CH₃)
IR Absorption Data of Substituted Cyclohexanones
CompoundC=O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Cyclohexanone~1715~2940, ~2860~1450 (CH₂ bend)
2-Methylcyclohexanone~1712~2935, ~2860~1455 (CH₂ bend)
3-Methylcyclohexanone~1714~2930, ~2865~1458 (CH₂ bend)
4-Methylcyclohexanone~1713~2930, ~2860~1455 (CH₂ bend)
2-Chlorocyclohexanone~1725~2945, ~2870~750 (C-Cl stretch)
4-Chlorocyclohexanone~1720~2950, ~2865~730 (C-Cl stretch)
4-Methoxycyclohexanone~1718~2940, ~2830 (C-H in OCH₃)~1100 (C-O stretch)

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of substituted cyclohexanones.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Analysis & Interpretation Sample_Preparation Prepare solutions of substituted cyclohexanones NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample_Preparation->NMR_Acquisition IR_Acquisition Acquire IR Spectra Sample_Preparation->IR_Acquisition Process_NMR Process NMR data (phasing, baseline correction) NMR_Acquisition->Process_NMR Process_IR Process IR data (baseline correction) IR_Acquisition->Process_IR Identify_Peaks_NMR Identify chemical shifts, multiplicities, and integrations Process_NMR->Identify_Peaks_NMR Identify_Peaks_IR Identify characteristic absorption bands Process_IR->Identify_Peaks_IR Compare_NMR Compare NMR data across different substituents and positions Identify_Peaks_NMR->Compare_NMR Compare_IR Compare IR data focusing on C=O and other key stretches Identify_Peaks_IR->Compare_IR Structure_Elucidation Elucidate structure-spectra correlations Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation

Caption: Workflow for Comparative Spectroscopic Analysis.

Validating the Therapeutic Potential of 2-(4-Fluorobenzyl)cyclohexanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the documented therapeutic potential of 2-(4-Fluorobenzyl)cyclohexanone analogs. Despite extensive searches of chemical and biological databases, there is a notable absence of published studies detailing the synthesis, biological activity, and mechanistic pathways of this specific class of compounds.

While the broader family of cyclohexanone derivatives has been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, these studies have primarily focused on structurally distinct analogs. The most closely related research pertains to 2-(4-fluorophenyl)cyclohexanone, which differs in the linkage to the cyclohexanone ring (a direct phenyl connection versus a benzyl group). A documented synthesis for 2-(4-fluorophenyl)cyclohexanone exists, achieved through a Grignard reaction of p-fluorobromobenzene with 2-chlorocyclohexanone, yielding a solid with a melting point of 56°-59°C[1]. However, this study does not include any evaluation of its biological properties.

Other research on cyclohexanone derivatives has explored compounds such as 2,6-bis(substituted benzylidene)cyclohexanones for their anti-inflammatory and anticancer activities. These molecules, while sharing the core cyclohexanone scaffold, possess a significantly different substitution pattern that critically influences their biological profile. Similarly, studies on cyclopentanone analogs with 2-benzyl and 2-dimethylaminomethyl substitutions have shown some anti-inflammatory and analgesic properties with reduced cytotoxicity, but these findings cannot be directly extrapolated to the this compound structure[2].

Due to the lack of available experimental data, it is not currently possible to provide a comparative guide on the therapeutic potential of this compound analogs. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled.

Alternative Topic Suggestion

For researchers, scientists, and drug development professionals interested in the therapeutic potential of related compounds, a comprehensive comparison guide could be developed for a more extensively studied class of cyclohexanone derivatives, such as 2,6-bis(arylidene)cyclohexanone analogs . Sufficient literature exists for these compounds to allow for a detailed analysis of their anticancer and anti-inflammatory properties, including comparative data on their efficacy, mechanisms of action, and experimental methodologies. This would provide valuable insights into the structure-activity relationships within this broader class of molecules and their potential as therapeutic agents.

References

head-to-head comparison of different synthetic routes to 2-benzylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Four Key Synthetic Strategies

The synthesis of 2-benzylcyclohexanone, a valuable building block in the development of pharmaceuticals and other complex organic molecules, can be approached through several distinct synthetic pathways. The choice of route is often dictated by factors such as desired yield, scalability, cost of reagents, and tolerance of functional groups. This guide provides a head-to-head comparison of four prominent methods: Direct Enolate Alkylation, Stork Enamine Synthesis, Aldol Condensation followed by Reduction, and Alkylation via Manganese Enolates. A summary of a more contemporary Tandem Photocatalyzed Annulation approach is also included for consideration of modern synthetic strategies.

Comparative Performance of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to 2-benzylcyclohexanone and its close analogs. This data has been compiled from established literature and provides a basis for objective comparison.

Synthetic RouteKey ReagentsTemperature (°C)Reaction TimeYield (%)Notes
Direct Enolate Alkylation Cyclohexanone, LDA, Benzyl Bromide-78 to 25ShortModerate (often lower due to side products)Prone to over-alkylation and O-alkylation, leading to mixtures of products and purification challenges.[1][2]
Stork Enamine Synthesis Cyclohexanone, Pyrrolidine/Morpholine, Benzyl BromideReflux~24 hours~60Offers good selectivity for mono-alkylation under milder conditions compared to direct alkylation.[3]
Aldol Condensation/Reduction Cyclohexanone, Benzaldehyde, Base (e.g., NaOH), H₂/CatalystRT to 100Multi-step>95 (overall)A reliable two-step process that avoids the selectivity issues of direct alkylation.[4] The reduction of the intermediate is typically high-yielding.
Alkylation via Mn Enolates 2-Methylcyclohexanone, LDA, MnCl₂·2LiCl, Benzyl Bromide-78 to RT~4.5 hours85-90*High-yielding and highly regioselective for mono-alkylation. *Yield for 2-benzyl-6-methylcyclohexanone.[5]
Tandem Photocatalyzed Annulation Acyl Imidazole, Benzyl Radical Precursor, PhotocatalystAmbient~24 hoursModerate to GoodA modern, mild approach that avoids strong bases, suitable for the synthesis of complex substituted cyclohexanones.[6]

Detailed Experimental Protocols

Direct Enolate Alkylation (Modeled on 2-Benzyl-6-methylcyclohexanone Synthesis)

This protocol is adapted from the synthesis of a closely related analog and illustrates the general procedure for direct alkylation of a ketone enolate.[7]

  • Enolate Formation: A solution of diisopropylamine in anhydrous 1,2-dimethoxyethane is cooled to -50°C. Methyllithium is added, and the mixture is stirred to form lithium diisopropylamide (LDA). The solution is then cooled to -20°C, and 2-methylcyclohexanone is added dropwise, ensuring the temperature does not exceed 0°C.

  • Alkylation: The resulting lithium enolate solution is warmed to 30°C, and benzyl bromide is added rapidly with vigorous stirring. The reaction is exothermic.

  • Work-up and Purification: After a short reaction time (e.g., 6 minutes), the reaction is quenched by pouring it into a cold, saturated aqueous sodium hydrogen carbonate solution. The product is extracted with pentane, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure.

Stork Enamine Synthesis (Clay-Catalyzed)

This one-pot procedure utilizes a solid acid catalyst for the formation and subsequent alkylation of the enamine.[3]

  • Enamine Formation: Cyclohexanone and morpholine are refluxed in toluene in the presence of KSF clay using a Dean-Stark apparatus to remove water azeotropically.

  • Alkylation: After the formation of the enamine (typically monitored by the amount of water collected), the reaction mixture, without isolation of the enamine, is treated with benzyl chloride.

  • Hydrolysis and Purification: The reaction mixture is then subjected to acidic work-up to hydrolyze the iminium salt intermediate to the corresponding 2-benzylcyclohexanone. The product is isolated and purified by standard methods.

Aldol Condensation followed by Catalytic Hydrogenation

This two-step approach first constructs the carbon skeleton via an aldol reaction and then reduces the resulting double bond.

Step 1: Aldol Condensation of Cyclohexanone and Benzaldehyde [4]

  • Reaction Setup: Benzaldehyde and cyclohexanone are mixed in a suitable solvent, such as THF.

  • Catalyst Addition: A Lewis acid catalyst, for instance, a complex of manganese(III) and a chiral diamine ligand, is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (often monitored by TLC). The resulting 2-benzylidenecyclohexanone can be isolated and purified by chromatography. Yields for this step are reported to be excellent (>99%).

Step 2: Catalytic Hydrogenation of 2-Benzylidenecyclohexanone

  • Hydrogenation: The purified 2-benzylidenecyclohexanone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a hydrogenation catalyst (e.g., Pd/C) is added.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr shaker) and stirred until the reaction is complete.

  • Purification: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield 2-benzylcyclohexanone. This reduction is generally a clean and high-yielding process.

Alkylation via Manganese Enolates (for 2-Benzyl-6-methylcyclohexanone)

This highly regioselective method involves the transmetalation of a lithium enolate to a manganese enolate prior to alkylation.[5]

  • Lithium Enolate Formation: 2-Methylcyclohexanone is added to a solution of LDA in THF at -78°C.

  • Transmetalation: A solution of MnCl₂·2LiCl in THF is added to the lithium enolate solution, and the mixture is allowed to warm to room temperature to form the manganese enolate.

  • Alkylation: The solution is then treated with 1-methyl-2-pyrrolidinone (NMP) followed by benzyl bromide.

  • Work-up and Purification: The reaction is hydrolyzed with aqueous HCl, and the product is extracted with petroleum ether and diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by short path distillation under reduced pressure to give 2-benzyl-6-methylcyclohexanone in high yield (87-88%).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Synthetic_Routes cluster_direct_alkylation Direct Enolate Alkylation cluster_stork_enamine Stork Enamine Synthesis cluster_aldol_reduction Aldol Condensation / Reduction cluster_manganese_enolate Alkylation via Mn Enolates DA_Start Cyclohexanone DA_Enolate Lithium Enolate DA_Start->DA_Enolate LDA, THF, -78°C DA_Product 2-Benzylcyclohexanone DA_Enolate->DA_Product Benzyl Bromide SE_Start Cyclohexanone SE_Enamine Enamine SE_Start->SE_Enamine Secondary Amine, Acid Catalyst SE_Iminium Iminium Salt SE_Enamine->SE_Iminium Benzyl Bromide SE_Product 2-Benzylcyclohexanone SE_Iminium->SE_Product H₃O⁺ AR_Start Cyclohexanone + Benzaldehyde AR_Intermediate 2-Benzylidenecyclohexanone AR_Start->AR_Intermediate Base (e.g., NaOH) AR_Product 2-Benzylcyclohexanone AR_Intermediate->AR_Product H₂, Pd/C ME_Start Cyclohexanone ME_Li_Enolate Lithium Enolate ME_Start->ME_Li_Enolate LDA, THF, -78°C ME_Mn_Enolate Manganese Enolate ME_Li_Enolate->ME_Mn_Enolate MnCl₂·2LiCl ME_Product 2-Benzylcyclohexanone ME_Mn_Enolate->ME_Product Benzyl Bromide, NMP

Caption: Overview of the four main synthetic routes to 2-benzylcyclohexanone.

Experimental_Workflow Start Select Synthetic Route Reagents Prepare Reactants and Reagents Start->Reagents Reaction Perform Chemical Reaction under Specified Conditions Reagents->Reaction Workup Quench Reaction and Perform Aqueous Work-up Reaction->Workup Extraction Extract Organic Product Workup->Extraction Purification Purify Product (Distillation/Chromatography) Extraction->Purification Analysis Analyze Product (NMR, GC, etc.) for Yield and Purity Purification->Analysis

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

The synthesis of 2-benzylcyclohexanone can be effectively achieved through multiple synthetic strategies, each with its own set of advantages and disadvantages.

  • Direct Enolate Alkylation is the most conceptually simple route but often suffers from a lack of selectivity, making it less ideal for preparations where high purity is paramount.

  • The Stork Enamine Synthesis offers a significant improvement in selectivity for mono-alkylation and proceeds under milder conditions, making it a more reliable choice than direct alkylation.

  • The Aldol Condensation followed by Reduction is a robust and high-yielding two-step process that circumvents the selectivity issues of direct alkylation by forming the carbon-carbon bond through a more controlled reaction. This is often a preferred method for its reliability and high overall yield.

  • Alkylation via Manganese Enolates stands out for its high yield and excellent regioselectivity, as demonstrated in the synthesis of a closely related analog. This method is particularly advantageous when precise control over the position of alkylation is critical.

  • Tandem Photocatalyzed Annulation represents a modern approach that operates under mild, base-free conditions, showcasing the evolution of synthetic methodologies towards more sustainable and efficient processes.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of reagents, the scale of the synthesis, and the desired purity of the final product. For routine, high-yield synthesis of 2-benzylcyclohexanone, the Aldol Condensation/Reduction pathway and Alkylation via Manganese Enolates appear to be the most promising classical methods.

References

Assessing the In Vitro Cytotoxicity of Novel Cyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of in vitro cytotoxicity is a critical first step in the preclinical assessment of any novel therapeutic candidate. This guide provides a comparative framework for assessing the cytotoxic potential of 2-(4-Fluorobenzyl)cyclohexanone, a novel cyclohexanone derivative. It outlines standard experimental protocols, presents a template for data comparison with other relevant compounds, and visualizes key cellular pathways and experimental workflows.

Comparative Cytotoxicity Data

While specific cytotoxic data for this compound is not yet publicly available, the following table provides a template for how its activity, once determined, can be compared against other cyclohexanone derivatives. The data presented for the comparator compounds are hypothetical and for illustrative purposes, drawing on typical findings for this class of molecules.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Maximum Inhibition (%)
This compound MCF-7 MTT 48 [Experimental Value] [Experimental Value]
This compound A549 MTT 48 [Experimental Value] [Experimental Value]
(-)-PalitantinHela, A549, MCF7, HCT116, T24Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Spiro(coumarin-cyclohexanone) 4U937, K562Trypan BlueNot SpecifiedNot SpecifiedDown-regulated viability[2]
Spiro(6-methyllactone-cyclohexanone) 9U937, K562Trypan BlueNot SpecifiedNot SpecifiedDown-regulated viability[2]

Key In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of a novel compound. The three most common and well-validated methods are the MTT, LDH, and Trypan Blue exclusion assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a reliable indicator of cell lysis and cytotoxicity.

Trypan Blue Exclusion Assay

This is a simple and widely used method to differentiate between viable and non-viable cells.[3] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[3]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity data.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the existing medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[5]

MTT Assay Protocol
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Assay Protocol
  • After the incubation period, collect the cell culture supernatant.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).[3]

Visualizing Cellular Mechanisms and Workflows

Understanding the potential mechanism of action and the experimental process can be enhanced through clear diagrams.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Trypan_Blue Trypan Blue Assay Incubation->Trypan_Blue Data_Acquisition Data Acquisition (Absorbance/Cell Count) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Trypan_Blue->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Result_Interpretation Result Interpretation IC50_Calculation->Result_Interpretation

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a simplified intrinsic apoptotic pathway.

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruitment Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

By following these standardized protocols and comparative data presentation, researchers can effectively assess the in vitro cytotoxicity of this compound and other novel compounds, providing a solid foundation for further preclinical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of cyclohexanone, offering a framework for the analysis of its derivatives, including 2-(4-Fluorobenzyl)cyclohexanone. Due to the limited availability of specific cross-validation studies for this compound, this document focuses on the well-established methodologies for the parent compound, cyclohexanone. The principles and techniques discussed herein are readily adaptable for its fluorinated analogue.

The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring that a method is robust, reliable, and suitable for its intended purpose.[1] This guide will delve into two prevalent chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a comparative analysis of their performance based on key validation parameters.

Comparison of Analytical Methods

The choice between GC and HPLC for the analysis of cyclohexanone and its derivatives depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance data for each method, compiled from various studies.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
**Linearity (R²) **> 0.999[2]> 0.999
Limit of Detection (LOD) 0.133 µg/mL (GC-MS)[2]30 ng/mL (as derivative)[3]
Limit of Quantitation (LOQ) 1.33 µg/mL (GC-MS)[2]50 ng/mL (as derivative)[3]
Accuracy (Recovery %) 98-99%[2]> 95%[3]
Precision (RSD %) 1.03-1.98%[2]< 10%[3]
Sample Throughput HighModerate
Derivatization Required NoYes (for UV detection)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method.

Gas Chromatography (GC) Method

This method is suitable for the direct analysis of volatile compounds like cyclohexanone.

1. Sample Preparation:

  • For solid samples, extraction with a suitable solvent such as ethanol is performed.[2]

  • For liquid samples, direct injection or headspace analysis can be employed. Headspace analysis is particularly useful for complex matrices to avoid contamination of the GC system.[4]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column, such as a 10-ft x 1/8-in. stainless steel column with 20% SP2100 and 0.1% CW 1500 on 100/120 Supelcoport, is often used.[5]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides higher specificity and sensitivity.[2]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method requires derivatization to make the non-UV absorbing cyclohexanone visible to a UV detector.

1. Derivatization:

  • React the sample containing cyclohexanone with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH).[3] This reaction forms a hydrazone derivative that is chromophoric.

  • The reaction is typically carried out in an acidic medium.

2. Sample Preparation:

  • After derivatization, the derivative is extracted using a non-polar solvent like pentane.[3]

  • The solvent is then evaporated, and the residue is reconstituted in the mobile phase.

3. HPLC-UV Conditions:

  • Column: A C18 reverse-phase column (e.g., C18 BDS Hypersil) is commonly used.[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the DNPH derivative, typically around 368 nm.[3]

  • Injection Volume: 20 µL.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for the GC and HPLC methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction (if solid) Sample->Extraction Headspace Headspace Incubation (optional) Extraction->Headspace Injection GC Injection Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Gas Chromatography (GC) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization with DNPH Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Conclusion

Both GC and HPLC offer robust and reliable methods for the quantification of cyclohexanone, and by extension, this compound. The choice of method will be dictated by the specific requirements of the analysis. For direct analysis of volatile compounds without derivatization, GC is often preferred. When higher sensitivity is required and derivatization is feasible, HPLC with UV detection is an excellent alternative. For unequivocal identification, mass spectrometric detection (GC-MS or LC-MS) is the gold standard.

It is imperative that any chosen method undergoes a thorough validation and, where necessary, cross-validation against an existing method to ensure the accuracy and reliability of the data generated. This is particularly critical in regulated environments such as drug development and manufacturing.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-Fluorobenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Fluorobenzyl)cyclohexanone was not located. The following guidance is based on the known hazards of its constituent functional groups: a cyclohexanone ring and a fluorinated benzyl group. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary

Based on its chemical structure, this compound is anticipated to be a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1] Similar to cyclohexanone, inhalation of its vapors could lead to headaches, dizziness, and nausea.[1] The presence of the fluorine atom suggests that hazardous decomposition products, such as hydrogen fluoride, may be released upon combustion.

Potential Hazards:

  • Flammability: Likely a flammable or combustible liquid. Vapors may form explosive mixtures with air.[2] Keep away from heat, sparks, and open flames.[2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[1]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Environmental Hazards: Avoid release into the environment as it may be harmful to aquatic life.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][5]Must meet ANSI Z87.1 standards. Provides protection against chemical splashes.[5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][6]Inspect gloves for integrity before each use. Change gloves immediately if contaminated. Consult glove manufacturer's chemical resistance guide for specific breakthrough times.[5]
Body Protection Flame-resistant lab coat.[7]Should be buttoned and fit properly to cover as much skin as possible.[5] Avoid synthetic fabrics like polyester.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]Respirator use requires a formal respiratory protection program, including fit testing and training.[5]
Foot Protection Closed-toe, chemical-resistant shoes.[5][10]Protects against spills and falling objects.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure a chemical fume hood is operational and available.[9]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][3]

    • Gather all necessary PPE and inspect it for defects.[5]

    • Have spill control materials (e.g., absorbent pads, sand) readily available.[8]

  • During Handling:

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[11]

    • Ground all equipment to prevent static discharge, which could be an ignition source.[2][8]

    • Use non-sparking tools.[2][8]

    • Keep the container tightly closed when not in use.[1][8]

    • Avoid contact with skin, eyes, and clothing.[7][8]

    • Do not eat, drink, or smoke in the laboratory.[4]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[3][8]

    • Clean the work area and any contaminated equipment.

    • Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

    • Do not dispose of down the drain or in the general trash.[11]

Emergency Protocols

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][12] Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]
Inhalation Move the affected person to fresh air.[8][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water.[4] Seek immediate medical attention.[8]
Spill Evacuate the area.[7] Remove all ignition sources.[2] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a sealed container for proper disposal.[8]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][4] Do not use a direct stream of water, as it may spread the fire. Water spray can be used to cool nearby containers.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency prep1 Review Safety Guide prep2 Inspect Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Ground Equipment prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure handle4 Seal Container handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 store1 Store in Cool, Dry, Ventilated Area handle4->store1 To Chemical Storage clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean2->store1 To Waste Pickup clean4 Wash Hands Thoroughly clean3->clean4 spill->prep4 Use Spill Kit exposure->prep2 Use Safety Shower/Eyewash

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.